Boc-D-Dab(Z)-OH.DCHA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6.C12H23N/c1-17(2,3)25-16(23)19-13(14(20)21)9-10-18-15(22)24-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);11-13H,1-10H2/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSVEVKFQHTZSP-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H47N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669960 | |
| Record name | (2R)-4-{[(Benzyloxy)carbonyl]amino}-2-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101854-42-6 | |
| Record name | (2R)-4-{[(Benzyloxy)carbonyl]amino}-2-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-D-Dab(Z)-OH.DCHA: Core Chemical Properties and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and handling considerations for Nα-tert-Butoxycarbonyl-Nγ-benzyloxycarbonyl-D-2,4-diaminobutyric acid dicyclohexylamine salt, hereafter referred to as Boc-D-Dab(Z)-OH.DCHA. This protected amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS) and other areas of medicinal chemistry.
Core Chemical Properties
This compound is a white crystalline powder.[1] It is supplied as a dicyclohexylamine (DCHA) salt to improve its stability and handling characteristics. The compound's structure incorporates two key protecting groups: the tert-butoxycarbonyl (Boc) group on the alpha-amino group and the benzyloxycarbonyl (Z) group on the gamma-amino group of the diaminobutyric acid side chain.
A summary of its key quantitative properties is presented in the table below.
| Property | Value |
| Molecular Formula | C29H47N3O6 |
| Molecular Weight | 533.71 g/mol [1] |
| Appearance | White crystalline powder[1][2] |
| Purity | Typically ≥97% |
| Storage | Sealed in a dry environment at room temperature.[1] |
Experimental Protocols: Quality Control and Characterization
Rigorous quality control is essential to ensure the identity, purity, and stability of this compound prior to its use in synthesis. The following are detailed methodologies for key analytical experiments.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most definitive method for confirming the chemical structure of this compound.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton.
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing and Analysis:
-
Perform a Fourier transform on the raw data.
-
Phase correct the spectrum and apply baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Assign the peaks to the corresponding protons in the molecule. Key expected signals include the characteristic singlet for the nine protons of the Boc group, aromatic protons of the Z group, and signals corresponding to the diaminobutyric acid backbone and the dicyclohexylamine counterion.
-
2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is a standard method for determining the chemical purity of protected amino acids.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution: A typical gradient would be from 5% to 95% Solvent B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV absorbance at 210-220 nm.
-
Sample Preparation: Dissolve the compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.
3. Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: The sample is typically prepared as a dilute solution in a mixture of acetonitrile and water.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free acid [M-H]⁻ or the protonated molecule [M+H]⁺, as well as a peak for the dicyclohexylamine counterion.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the quality control analysis of this compound and its general application in peptide synthesis.
References
An In-depth Technical Guide to Boc-D-Dab(Z)-OH.DCHA: Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and available analytical data for N-α-Boc-N-γ-Z-D-2,4-diaminobutyric acid dicyclohexylammonium salt, commonly referred to as Boc-D-Dab(Z)-OH.DCHA. This compound is a valuable building block in peptide synthesis and drug discovery.
Chemical Identity and Properties
This compound is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) group protects the alpha-amino group, while the Z (benzyloxycarbonyl) group protects the gamma-amino group of the diaminobutyric acid backbone. The dicyclohexylammonium (DCHA) salt form enhances the stability and handling of the compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Full Chemical Name | N-α-tert-Butoxycarbonyl-N-γ-benzyloxycarbonyl-D-2,4-diaminobutyric acid dicyclohexylammonium salt | [1][2] |
| Synonyms | Boc-D-Dab(Z)-OH dicyclohexylammonium salt, N-alpha-Boc-N-gamma-Z-D-diaminobutyric acid DCHA | [1] |
| Molecular Formula | C29H47N3O6 | [1] |
| Molecular Weight | 533.71 g/mol | [1][2] |
| Appearance | White to off-white powder | [2] |
| CAS Number | 101854-42-6 | [3] |
Structure Elucidation
A definitive structural elucidation of this compound relies on a combination of spectroscopic techniques. Due to the absence of publicly available, detailed experimental data from peer-reviewed literature, this section outlines the expected analytical workflow and the type of data that would be generated.
Synthesis and Purification Workflow
The synthesis of this compound typically involves the selective protection of the amino groups of D-2,4-diaminobutyric acid, followed by salt formation with dicyclohexylamine.
Spectroscopic and Analytical Characterization
A comprehensive analysis would involve the following techniques to confirm the structure and purity of the final product.
Table 2: Analytical Techniques for Structure Elucidation
| Technique | Purpose | Expected Observations (Hypothetical) |
| ¹H NMR | To identify the types and connectivity of protons in the molecule. | Signals corresponding to the Boc group (singlet, ~1.4 ppm), the diaminobutyric acid backbone (multiplets), the Z group (aromatic protons ~7.3 ppm, benzylic protons ~5.1 ppm), and the dicyclohexylamine moiety (multiplets). |
| ¹³C NMR | To identify the carbon framework of the molecule. | Resonances for the carbonyls of the Boc, Z, and carboxylic acid groups, aromatic carbons, and aliphatic carbons of the amino acid and DCHA. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | The mass spectrum should show the molecular ion peak corresponding to the free acid (Boc-D-Dab(Z)-OH) and/or the adduct with the dicyclohexylammonium cation. |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | To identify the functional groups present. | Characteristic absorption bands for N-H (amines), C=O (carbamates and carboxylic acid), and C-O bonds. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | A single major peak indicating a high degree of purity. |
| Elemental Analysis | To confirm the elemental composition. | The experimental percentages of C, H, and N should closely match the calculated values for the molecular formula C29H47N3O6. |
Experimental Protocols
General Synthesis of this compound
-
N-γ-Protection: D-2,4-diaminobutyric acid is reacted with a benzyl chloroformate (Z-Cl) under basic conditions to selectively protect the γ-amino group.
-
N-α-Protection: The resulting N-γ-Z-D-Dab-OH is then treated with di-tert-butyl dicarbonate ((Boc)2O) to protect the α-amino group.
-
Purification: The crude Boc-D-Dab(Z)-OH is purified, typically by chromatography or recrystallization.
-
Salt Formation: The purified Boc-D-Dab(Z)-OH is dissolved in a suitable organic solvent, and a stoichiometric amount of dicyclohexylamine (DCHA) is added.
-
Isolation: The this compound salt precipitates from the solution and is isolated by filtration, washed with a non-polar solvent, and dried under vacuum.
General Analytical Procedures
-
NMR Spectroscopy: A sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.
-
Mass Spectrometry: The sample is analyzed using an electrospray ionization (ESI) mass spectrometer to obtain the mass-to-charge ratio of the molecular ions.
-
FT-IR Spectroscopy: An infrared spectrum is obtained using a KBr pellet or as a thin film.
-
HPLC Analysis: Purity is determined using a reverse-phase HPLC column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).
Logical Relationship of Characterization Data
The structural confirmation of this compound is a process of accumulating and correlating evidence from multiple analytical techniques.
Conclusion
This compound is a well-established protected amino acid derivative essential for the synthesis of complex peptides. While its general structure is widely accepted and utilized, detailed, publicly accessible primary analytical data for its comprehensive elucidation is limited. The characterization workflow presented here provides a robust framework for the structural verification of this and similar compounds, ensuring their quality and suitability for research and drug development applications. Researchers are advised to obtain compound-specific analytical data from their supplier or through in-house analysis to confirm the identity and purity of the material.
References
An In-depth Technical Guide to Boc-D-Dab(Z)-OH.DCHA: A Key Building Block in Peptide Synthesis
CAS Number: 101854-42-6
This technical guide provides a comprehensive overview of Nα-Boc-Nγ-Z-D-2,4-diaminobutyric acid dicyclohexylammonium salt (Boc-D-Dab(Z)-OH.DCHA), a specialized amino acid derivative crucial for the synthesis of complex peptides. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS).
Core Concepts and Physicochemical Properties
This compound is a derivative of the non-proteinogenic amino acid D-2,4-diaminobutyric acid (D-Dab). The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is labile to acid, while the γ-amino group is protected by a benzyloxycarbonyl (Z) group, which is removable by hydrogenolysis. This orthogonal protection scheme allows for the selective deprotection and modification of either amino group, making it a valuable tool in the construction of peptides with specific functionalities. The dicyclohexylammonium (DCHA) salt form enhances the compound's crystallinity and handling properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 101854-42-6 |
| Molecular Formula | C₂₉H₄₇N₃O₆ |
| Molecular Weight | 533.71 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity (HPLC) | Typically ≥95% |
| Melting Point | Data not consistently available |
Synthesis and Purification
Representative Synthesis of Boc-D-Dab(Z)-OH
The synthesis would likely start from a commercially available, partially protected D-diaminobutyric acid derivative. A key transformation would be the Hofmann rearrangement of a protected glutamine derivative. For instance, the synthesis of Nα-protected L-α,γ-diaminobutyric acids has been achieved via a Hofmann rearrangement of Nα-protected L-glutamine using a polymer-supported hypervalent iodine reagent in water.[1] A similar strategy could be adapted for the D-enantiomer.
Experimental Protocol: Representative Synthesis
-
Starting Material: Nα-Boc-D-glutamine.
-
Hofmann Rearrangement: Nα-Boc-D-glutamine is treated with a suitable Hofmann rearrangement reagent (e.g., a hypervalent iodine reagent like poly[(4-diacetoxyiodo)styrene] (PSDIB)) in an aqueous medium to yield Nα-Boc-D-α,γ-diaminobutyric acid (Boc-D-Dab-OH).
-
Nγ-Protection: The resulting Boc-D-Dab-OH is then selectively protected at the γ-amino group using benzyl chloroformate (Cbz-Cl or Z-Cl) under basic conditions to yield Boc-D-Dab(Z)-OH.
-
Purification: The product is purified by crystallization or column chromatography.
-
Salt Formation: The purified Boc-D-Dab(Z)-OH is dissolved in a suitable solvent and treated with dicyclohexylamine to form the crystalline DCHA salt, which is then isolated by filtration.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in Boc-chemistry-based solid-phase peptide synthesis. The D-configuration of the amino acid is often incorporated into peptides to increase their resistance to proteolytic degradation, thereby enhancing their in vivo half-life. The diaminobutyric acid residue itself is a key component of several antimicrobial peptides, such as polymyxins.[2]
Boc-SPPS Experimental Protocol
The following is a general protocol for the incorporation of a Boc-D-Dab(Z)-OH residue into a growing peptide chain on a solid support.
Materials:
-
Resin (e.g., Merrifield or PAM resin)
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, DIC/HOBt)
-
Washing solvents (e.g., DCM, DMF, isopropanol)
Procedure:
-
Resin Swelling: The resin is swollen in DCM in a reaction vessel.
-
Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with a solution of TFA in DCM (typically 25-50%).
-
Washing: The resin is washed thoroughly with DCM, isopropanol, and DMF to remove residual TFA and by-products.
-
Neutralization: The protonated N-terminal amine is neutralized with a solution of DIEA in DMF.
-
Washing: The resin is washed with DMF to remove excess base.
-
Coupling:
-
In a separate vessel, this compound is dissolved in DMF. The free acid is typically generated in situ by the addition of an activating agent.
-
The coupling reagent (e.g., HBTU and DIEA, or DIC and HOBt) is added to activate the carboxylic acid of Boc-D-Dab(Z)-OH.
-
The activated amino acid solution is added to the resin, and the mixture is agitated until the coupling reaction is complete (monitored by a Kaiser test).
-
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and by-products.
-
Cycle Repetition: Steps 2-7 are repeated for each subsequent amino acid in the peptide sequence.
Analytical Characterization
Detailed analytical data such as ¹H NMR and HPLC for this compound is not consistently published in the public domain. However, standard analytical techniques would be employed for its characterization.
Table 2: Representative Analytical Methods for Characterization
| Technique | Expected Information |
| ¹H NMR | Confirmation of the chemical structure, including the presence of Boc, Z, and DCHA moieties, and the diaminobutyric acid backbone. |
| ¹³C NMR | Further confirmation of the carbon framework of the molecule. |
| HPLC | Determination of chemical purity and, with a chiral column, enantiomeric purity. |
| Mass Spectrometry | Confirmation of the molecular weight. |
| FT-IR | Identification of key functional groups (e.g., carbonyls, amines). |
Applications and Significance in Drug Development
The incorporation of D-diaminobutyric acid into peptides is a key strategy in the development of novel therapeutics, particularly antimicrobial agents. The D-configuration provides resistance to enzymatic degradation, a critical factor for improving the pharmacokinetic profile of peptide drugs.[3]
The positively charged side chain of the diaminobutyric acid residue at physiological pH is crucial for the interaction of many antimicrobial peptides with the negatively charged bacterial cell membranes, leading to membrane disruption and bacterial cell death.[2] The ability to selectively deprotect the γ-amino group (after removal of the Z group) allows for further modifications, such as lipidation to create lipopeptides with enhanced antimicrobial activity, or for the attachment of other molecules for targeted drug delivery. The synthesis of peptides containing L-2,4-diaminobutyric acid has been shown to be important for creating antimicrobial and anticancer agents.[4]
Conclusion
This compound is a highly valuable and versatile building block for peptide synthesis. Its orthogonal protecting group strategy enables the controlled and precise incorporation of a D-diaminobutyric acid residue into peptide chains. This is of significant interest to researchers and drug developers aiming to create novel peptide therapeutics with enhanced stability and specific biological activities, particularly in the field of antimicrobial drug discovery. The methodologies outlined in this guide provide a framework for the synthesis and application of this important compound.
References
- 1. Facile synthesis of Nalpha-protected-L-alpha,gamma-diaminobutyric acids mediated by polymer-supported hypervalent iodine reagent in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of the Diaminobutyric Acid Residues in Polymyxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide: Boc-D-Dab(Z)-OH.DCHA
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the chemical compound Nα-Boc-Nγ-Z-D-2,4-diaminobutyric acid dicyclohexylamine salt, commonly referred to as Boc-D-Dab(Z)-OH.DCHA. This reagent is a critical building block in peptide synthesis and various drug discovery and development applications.
Core Compound Characteristics
This compound is a protected derivative of D-diaminobutyric acid, a non-proteinogenic amino acid. The protection of the alpha-amino group with a tert-butoxycarbonyl (Boc) group and the gamma-amino group with a benzyloxycarbonyl (Z or Cbz) group allows for selective deprotection and controlled peptide chain elongation. The dicyclohexylamine (DCHA) salt form enhances the compound's stability and handling properties.
Molecular Weight and Formula
A precise understanding of the molecular weight is fundamental for accurate reagent measurement and reaction stoichiometry in chemical synthesis. The table below summarizes the molecular formulas and weights of the constituent parts and the final salt.
| Component | Molecular Formula | Molecular Weight ( g/mol ) |
| Boc-D-Dab(Z)-OH | C₁₇H₂₄N₂O₆ | 352.38[1] |
| Dicyclohexylamine (DCHA) | C₁₂H₂₃N | 181.32 |
| This compound | C₂₉H₄₇N₃O₆ | 533.70 [2][3] |
Component Relationship
The final product, this compound, is an acid-base salt formed by the reaction of the acidic Boc-D-Dab(Z)-OH with the basic dicyclohexylamine. This relationship is visualized in the diagram below.
Experimental Protocols
Accurate molecular weight determination is crucial for all experimental work. While this guide does not detail specific synthetic protocols for peptides, any experimental design using this compound should begin with the precise calculation of molar equivalents based on the molecular weight of 533.70 g/mol for the DCHA salt.
Standard Laboratory Practice:
-
Reagent Weighing: Use a calibrated analytical balance to accurately weigh the required amount of this compound.
-
Molar Calculation: To calculate the number of moles, use the following formula: Moles = Mass (g) / Molecular Weight ( g/mol )
-
Solubilization: The compound is typically dissolved in a suitable organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) for use in solid-phase or solution-phase peptide synthesis.
For quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to confirm the purity and identity of the compound before its use in sensitive applications. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation.
References
An In-depth Technical Guide to the Synthesis and Purification of Boc-D-Dab(Z)-OH.DCHA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Nα-tert-butyloxycarbonyl-Nγ-benzyloxycarbonyl-D-α,γ-diaminobutyric acid dicyclohexylammonium salt (Boc-D-Dab(Z)-OH.DCHA), a crucial building block in peptide synthesis and drug discovery. The document details the synthetic pathway, purification strategies, and analytical characterization of this orthogonally protected amino acid derivative.
Introduction
This compound is a valuable derivative of D-diaminobutyric acid (D-Dab) where the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and the γ-amino group is protected by the hydrogenolysis-sensitive benzyloxycarbonyl (Z) group. This orthogonal protection scheme allows for the selective deprotection of either amino group, making it a versatile tool in the construction of complex peptides and other bioactive molecules. The dicyclohexylammonium (DCHA) salt form enhances the compound's crystallinity and stability, facilitating its purification and handling.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with a suitably protected precursor, typically a derivative of D-glutamic acid or D-diaminobutyric acid. A common synthetic strategy involves the selective protection of the amino groups of D-diaminobutyric acid. While a definitive, publicly available, step-by-step protocol for this specific compound is not readily found in the scientific literature, a plausible and widely practiced synthetic approach is outlined below, based on established methodologies for amino acid protection.
Synthetic Pathway
A logical synthetic route commences with the selective protection of the γ-amino group of D-diaminobutyric acid, followed by the protection of the α-amino group.
Caption: Synthesis workflow for this compound.
Experimental Protocols
The following are generalized experimental protocols based on standard procedures for amino acid protection. Researchers should optimize these conditions for their specific laboratory setup.
Step 1: Synthesis of Nγ-Z-D-Diaminobutyric Acid (Z-D-Dab-OH)
A common method for the selective protection of the γ-amino group of diaminobutyric acid involves copper complex formation to temporarily shield the α-amino and carboxyl groups.
-
Copper Complex Formation: D-Diaminobutyric acid hydrochloride is reacted with a copper(II) salt (e.g., CuSO₄) in an aqueous basic solution to form the copper(II) complex.
-
Z-Protection: Benzyl chloroformate (Cbz-Cl or Z-Cl) is added to the solution containing the copper complex. The pH is maintained in the alkaline range (pH 9-10) using a suitable base (e.g., sodium carbonate or sodium hydroxide). The reaction is typically stirred at room temperature for several hours.
-
Decomplexation: After the reaction is complete, the copper is removed by treatment with a chelating agent like EDTA or by precipitation as copper sulfide with H₂S.
-
Isolation: The product, Nγ-Z-D-Diaminobutyric Acid, is then isolated by acidification of the aqueous solution, leading to its precipitation. The solid is collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of Nα-Boc-Nγ-Z-D-Diaminobutyric Acid (Boc-D-Dab(Z)-OH)
-
Dissolution: The Nγ-Z-D-Diaminobutyric Acid obtained from the previous step is dissolved in a suitable solvent system, often a mixture of an organic solvent (like dioxane or THF) and water.
-
Boc-Protection: A base (e.g., sodium hydroxide or triethylamine) is added to the solution to deprotonate the α-amino group. Di-tert-butyl dicarbonate (Boc₂O) is then added portion-wise while maintaining the pH in the alkaline range. The reaction is typically stirred at room temperature overnight.
-
Work-up: After the reaction, the organic solvent is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar organic solvent (e.g., ether or ethyl acetate) to remove any unreacted Boc₂O. The aqueous layer is then acidified to a pH of approximately 2-3 with a suitable acid (e.g., citric acid or dilute HCl), leading to the precipitation of the product.
-
Extraction and Isolation: The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude Boc-D-Dab(Z)-OH, often as an oil or a foam.
Purification of this compound
The crude Boc-D-Dab(Z)-OH is often an oil or a non-crystalline solid and can be challenging to purify by direct crystallization. The formation of the dicyclohexylammonium (DCHA) salt is a highly effective method for obtaining a stable, crystalline product with high purity.
Purification Workflow
Caption: Purification workflow via DCHA salt formation.
Experimental Protocol for DCHA Salt Formation
-
Dissolution: The crude Boc-D-Dab(Z)-OH is dissolved in a suitable organic solvent. Ethers such as diethyl ether or methyl tert-butyl ether are commonly used.
-
Addition of DCHA: One equivalent of dicyclohexylamine (DCHA) is slowly added to the stirred solution.
-
Crystallization: The DCHA salt typically precipitates out of the solution upon stirring. The process can be encouraged by cooling the mixture in an ice bath.
-
Isolation: The crystalline solid is collected by vacuum filtration.
-
Washing and Drying: The collected solid is washed with a small amount of the cold solvent used for crystallization to remove any soluble impurities and then dried under vacuum to a constant weight.
Data Presentation
While specific quantitative data from a single literature source is unavailable, the following table summarizes the expected outcomes based on typical yields and purity levels for such synthetic transformations.
| Parameter | Step 1: Z-Protection | Step 2: Boc-Protection | Step 3: DCHA Salt Formation |
| Starting Material | D-Diaminobutyric Acid | Nγ-Z-D-Diaminobutyric Acid | Crude Boc-D-Dab(Z)-OH |
| Key Reagents | Benzyl Chloroformate, Base | Di-tert-butyl dicarbonate, Base | Dicyclohexylamine |
| Typical Yield | 60-80% | 70-90% | >90% |
| Product Form | Crystalline Solid | Oil/Foam | Crystalline Solid |
| Purity (Typical) | >95% | 85-95% | >98% (by HPLC) |
Characterization Data
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: White to off-white crystalline powder.
-
Melting Point: A sharp melting point is indicative of high purity.
-
Optical Rotation: As a chiral compound, it will exhibit a specific optical rotation.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation. Expected signals include those for the Boc group (tert-butyl protons), the Z group (benzyl protons and aromatic carbons), the diaminobutyric acid backbone, and the dicyclohexylamine counter-ion.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the Boc-D-Dab(Z)-OH and the DCHA.
Conclusion
The synthesis and purification of this compound are critical processes for obtaining a high-purity, orthogonally protected amino acid building block essential for advanced peptide synthesis and the development of novel therapeutics. The described synthetic pathway and purification via DCHA salt formation represent a robust and reliable methodology for researchers in the field. Careful execution of the experimental protocols and thorough analytical characterization are paramount to ensure the quality and suitability of the final product for its intended applications.
The Pivotal Role of Dicyclohexylamine (DCHA) Salts in the Application of Boc-Protected Amino Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis and drug development, the precise control of chemical reactions is paramount. The use of protecting groups is a cornerstone of this control, with the tert-butoxycarbonyl (Boc) group being one of the most widely employed for the temporary protection of the α-amino group of amino acids. However, the physical properties of Boc-protected amino acids can often present challenges in handling and purification. This technical guide delves into the critical role of dicyclohexylamine (DCHA) in forming stable, crystalline salts with Boc-protected amino acids, thereby enhancing their utility and efficiency in synthetic workflows.
The Rationale for DCHA Salt Formation
Many Boc-protected amino acids are oils or amorphous solids that are difficult to handle, accurately weigh, and purify. The formation of a dicyclohexylammonium (DCHA) salt provides a practical solution to these challenges by converting the acidic Boc-amino acid into a stable, crystalline solid.[1] This transformation offers several key advantages:
-
Enhanced Stability: DCHA salts of Boc-amino acids exhibit increased stability, making them less susceptible to degradation during storage and handling.[1]
-
Improved Handling: The crystalline nature of the DCHA salts facilitates easier weighing and transfer compared to oils or amorphous powders.[1]
-
Simplified Purification: The formation of a crystalline salt allows for efficient purification of the Boc-protected amino acid through recrystallization, effectively removing impurities from the preceding synthesis steps.
-
Increased Shelf Life: The enhanced stability of the salt form contributes to a longer shelf life of the protected amino acid derivative.
Physicochemical Properties of Boc-Amino Acid DCHA Salts
The conversion of a Boc-protected amino acid to its DCHA salt alters its physicochemical properties. The following table summarizes key quantitative data for a selection of common Boc-amino acid DCHA salts, providing a valuable reference for researchers.
| Boc-Amino Acid Derivative | Melting Point (°C) | Optical Rotation [α]D (c=1 in Solvent) |
| Boc-L-Phe(4-tBu)-OH·DCHA | 142 - 144 | +26 ± 2° (MeOH)[2] |
| Boc-Ser(tBu)-OH·DCHA | 161 - 164 | +22.5 to +27.5° (c=2 in DMF) |
| Boc-His(Boc)-OH·DCHA | 160 - 165 (dec.)[3][4] | +24.0 to +29.0° (c=1.5 in MeOH)[5][6] |
| Boc-L-Arg(Tos)-OH·DCHA | 88 - 98 | -30 ± 2° (EtOH)[7] |
| Boc-L-Asp(OMe)-OH·DCHA | 155 - 162 | +15 ± 2° (MeOH)[8] |
| Boc-Lys(Boc)-OH·DCHA | Not available | -6.5 to -4.5° (c=1 in AcOH) |
| Boc-Met-OH·DCHA | 137 - 139 | Not available |
| Boc-Phe-OH·DCHA | 221 - 223 | Not available |
| Boc-Thr-OH·DCHA | 151 - 153 | Not available |
| Boc-Cha-OH·DCHA | Not available | -10.5 to -7.5° (c=1 in AcOH)[9] |
| Boc-Asp(OBzl)-OH | 98 - 102 | -20.0 ± 1° (c=2 in DMF) |
Experimental Protocols
The successful application of Boc-amino acid DCHA salts hinges on efficient and reliable protocols for their formation and the subsequent liberation of the free acid for use in peptide synthesis.
Preparation of Boc-Amino Acid DCHA Salt
This protocol outlines the general procedure for converting an oily or amorphous Boc-protected amino acid into its crystalline DCHA salt.
Materials:
-
Crude Boc-amino acid (as an oil or amorphous solid)
-
Diethyl ether or other suitable non-polar solvent
-
Dicyclohexylamine (DCHA)
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Cold solvent for washing
Procedure:
-
Dissolve the crude oily or amorphous Boc-amino acid in a minimal amount of diethyl ether.
-
Slowly add one equivalent of dicyclohexylamine (DCHA) to the solution while stirring.
-
Continue stirring the mixture. The DCHA salt will typically precipitate out of the solution. The time required for precipitation may vary.
-
Once precipitation is complete, collect the solid DCHA salt by vacuum filtration.
-
Wash the collected crystals with a small amount of cold diethyl ether to remove any residual impurities.
-
Dry the purified Boc-amino acid DCHA salt under vacuum.
Conversion of Boc-Amino Acid DCHA Salt to Free Acid
Prior to its use in peptide coupling reactions, the Boc-amino acid must be liberated from its DCHA salt form. This is typically achieved through an acid wash.
Materials:
-
Boc-amino acid DCHA salt
-
Dichloromethane (DCM) or Ethyl Acetate
-
Ice-cold aqueous potassium bisulfate (KHSO₄) solution or 10% phosphoric acid solution[10][11]
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend or dissolve the Boc-amino acid DCHA salt in dichloromethane (DCM) or ethyl acetate.[10][11]
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution three times with an ice-cold aqueous KHSO₄ solution or 10% phosphoric acid. The pH of the aqueous layer should be acidic (pH 2-3) to ensure complete protonation of the dicyclohexylamine.[10][11]
-
Wash the organic layer with water until the pH of the aqueous wash is neutral (pH ≥ 4).[11]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[10][11]
-
Filter the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the Boc-amino acid free acid, which is often an oil or foam.[10][11]
Logical Workflow in Peptide Synthesis
The use of Boc-amino acid DCHA salts fits seamlessly into the broader workflow of solid-phase peptide synthesis (SPPS). The DCHA salt serves as a stable and pure starting material that is converted to the active free acid just prior to the coupling step.
Conclusion
The use of dicyclohexylamine to form crystalline salts of Boc-protected amino acids is a simple yet highly effective strategy to overcome common challenges associated with their physical state. This technique significantly improves the handling, purification, and stability of these critical reagents, thereby streamlining the process of peptide synthesis. For researchers and professionals in drug development, a thorough understanding and application of these methodologies are essential for ensuring the efficiency, reproducibility, and success of their synthetic endeavors. The protocols and data presented in this guide provide a solid foundation for the effective utilization of Boc-amino acid DCHA salts in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. BOC-HIS(BOC)-OH DCHA | 31687-58-8 [chemicalbook.com]
- 5. Boc-His(Boc)-OH . DCHA Novabiochem 31687-58-8 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Boc-Cha-OH . DCHA Novabiochem 37462-62-7 [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
understanding Boc and Z protecting groups in peptide synthesis
An In-Depth Technical Guide to Boc and Z Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise science of peptide synthesis, the controlled, stepwise assembly of amino acids is of paramount importance.[1] To prevent unwanted side reactions and ensure the formation of the correct peptide sequence, temporary blocking of reactive functional groups is essential.[1][2] This is achieved through the use of protecting groups.[2] This technical guide provides a comprehensive examination of two foundational α-amino protecting groups: the tert-Butoxycarbonyl (Boc) group and the Benzyloxycarbonyl (Z or Cbz) group. A thorough understanding of their chemistry, application, and strategic deployment is critical for the successful synthesis of peptides for research and therapeutic applications.
The Boc group is a cornerstone of peptide synthesis, particularly in Solid Phase Peptide Synthesis (SPPS), due to its reliable performance and acid-labile nature.[3][4] Its introduction was a pivotal development that enabled the routine synthesis of complex peptides.[3]
Mechanism of Protection
The Boc group is typically introduced to the α-amino group of an amino acid by reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[3] The reaction is performed under basic conditions, which deprotonate the amino group, enhancing its nucleophilicity to attack a carbonyl carbon of the anhydride.[3]
References
A Technical Guide to the Solubility of Boc-D-Dab(Z)-OH.DCHA
Prepared for: Researchers, Scientists, and Drug Development Professionals
Factors Influencing Solubility
The solubility of a protected amino acid like Boc-D-Dab(Z)-OH.DCHA is governed by the principle of "like dissolves like." The molecule possesses both hydrophobic (Boc, Z, DCHA) and polar (carboxylic acid) moieties, resulting in a complex solubility profile. Key factors include:
-
Solvent Polarity : Polar aprotic solvents are often employed in peptide synthesis and are likely candidates for dissolving this compound.
-
Temperature : Solubility generally increases with temperature, although this must be balanced against the potential for thermal degradation.
-
Hydrogen Bonding : The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact its ability to dissolve the protected amino acid.
Recommended Solvents for Solubility Screening
The following table lists common solvents used in peptide synthesis that are recommended for screening the solubility of this compound. Researchers should use this table to record their experimental findings to build an internal database for this and other similar reagents.
| Solvent | Polarity Index | Boiling Point (°C) | Rationale for Inclusion | Experimentally Determined Solubility (mg/mL) at 25°C | Notes / Observations |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | A common and effective solvent for peptide synthesis. | ||
| N-Methyl-2-pyrrolidone (NMP) | 6.5 | 202 | A high-boiling alternative to DMF, known for good solvation. | ||
| Dichloromethane (DCM) | 3.1 | 40 | Often used for swelling resins and dissolving reagents. | ||
| Dimethyl sulfoxide (DMSO) | 7.2 | 189 | A highly polar aprotic solvent with strong dissolving power. | ||
| Tetrahydrofuran (THF) | 4.0 | 66 | A less polar aprotic solvent, may be useful in solvent mixtures. | ||
| Acetonitrile (ACN) | 5.8 | 82 | Common in purification (HPLC) and as a reaction solvent. |
Experimental Protocol for Solubility Determination
This protocol describes a standard laboratory method for quantitatively determining the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (HPLC grade)
-
Analytical balance (±0.01 mg)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMF or DMSO) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.
-
-
HPLC Method Development:
-
Develop a suitable reversed-phase HPLC method to separate and quantify this compound. A C18 column is typically a good starting point.
-
The mobile phase will likely consist of a mixture of water and acetonitrile or methanol, with an acid modifier like 0.1% trifluoroacetic acid (TFA).
-
Determine the retention time and the wavelength of maximum absorbance (λmax) for the compound.
-
-
Calibration Curve Generation:
-
Inject the prepared standard solutions into the HPLC system and record the peak area for each concentration.
-
Plot a graph of peak area versus concentration to create a calibration curve. The resulting plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of the test samples.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume (e.g., 1.0 mL) of the test solvent in a vial. "Excess" means that undissolved solid should be clearly visible.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles.
-
Immediately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted solution into the HPLC system and measure the peak area.
-
-
Calculation of Solubility:
-
Use the equation from the calibration curve to calculate the concentration of the diluted solution.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in that specific solvent at the tested temperature.
-
Workflow for Solubility Assessment
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for Quantitative Solubility Determination.
This structured approach ensures accurate and reproducible solubility data, which is essential for the successful application of this compound in peptide synthesis and other research endeavors.
An In-depth Technical Guide on the Stability of Boc-D-Dab(Z)-OH.DCHA Under Storage Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of N-α-tert-Butoxycarbonyl-N-γ-benzyloxycarbonyl-D-2,4-diaminobutyric acid dicyclohexylammonium salt (Boc-D-Dab(Z)-OH.DCHA). Due to the limited availability of specific quantitative stability data in public literature, this guide synthesizes information on the general stability of its constituent protecting groups (Boc and Z) and established principles of stability testing for protected amino acids.
Introduction
This compound is a critical building block in peptide synthesis, valued for its orthogonal protecting group strategy which allows for selective deprotection in complex synthetic schemes. The stability of this reagent is paramount to ensure the integrity and purity of the final peptide product. This guide outlines recommended storage conditions, potential degradation pathways, and a comprehensive protocol for conducting stability studies.
Recommended Storage Conditions
To maintain the integrity of this compound, proper storage is essential. The following conditions are recommended based on manufacturer safety data sheets and general laboratory best practices for protected amino acids.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1][2][3] | Refrigerated conditions slow down potential degradation reactions. Some sources also indicate room temperature storage is acceptable, but cooler temperatures are generally preferred for long-term stability. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[1] | Minimizes exposure to atmospheric oxygen and moisture, which can contribute to oxidative degradation and hydrolysis. |
| Moisture | Sealed in a dry, airtight container[4][5] | The compound is susceptible to hydrolysis. A dessicant may be used for additional protection. |
| Light | Store in a light-resistant container | Protects against potential photolytic degradation. |
Potential Degradation Pathways
The degradation of this compound is primarily associated with the lability of the Boc and Z protecting groups under certain conditions. The dicyclohexylammonium (DCHA) salt itself is generally stable but can dissociate.
-
Acid-Mediated Deprotection: The tert-butoxycarbonyl (Boc) group is highly susceptible to acidic conditions, leading to its cleavage and the formation of the free amine, isobutylene, and carbon dioxide.[3][6][7]
-
Hydrogenolysis: The benzyloxycarbonyl (Z or Cbz) group is labile to catalytic hydrogenation, which results in its removal to yield a free amine, toluene, and carbon dioxide.[1][8]
-
Hydrolysis: Although more stable to hydrolysis than the Boc group, the Z group can be cleaved under strong acidic or basic conditions. The ester and amide bonds within the molecule can also be susceptible to hydrolysis over extended periods, especially in the presence of moisture.
-
Oxidation: The diaminobutyric acid backbone and the protecting groups could be susceptible to oxidation, particularly if exposed to oxidizing agents or stored improperly.
The following diagram illustrates the potential degradation pathways of this compound.
Caption: Potential degradation pathways for this compound.
Experimental Protocol for Stability Assessment
A forced degradation study is recommended to identify potential degradation products and establish a stability-indicating analytical method.
4.1. Forced Degradation Study
The objective of a forced degradation study is to accelerate the degradation of the compound under various stress conditions to predict its long-term stability and to ensure the analytical method can separate the intact compound from its degradation products.[9][10][11]
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in a suitable organic solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize the solution before analysis. |
| Base Hydrolysis | Dissolve this compound in a suitable organic solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the solution before analysis. |
| Oxidative Degradation | Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store protected from light at room temperature for 24 hours. |
| Thermal Degradation | Store the solid compound in a controlled temperature oven at 60°C for 48 hours. |
| Photostability | Expose the solid compound to a calibrated light source according to ICH Q1B guidelines. |
4.2. Analytical Method: Stability-Indicating HPLC
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard for assessing the purity and stability of protected amino acids.[12][13][14]
| Parameter | Description |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B, and gradually increase to elute the compound and its degradation products. A typical gradient might be 20-80% B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
4.3. Experimental Workflow
The following diagram outlines the workflow for a comprehensive stability study of this compound.
Caption: Experimental workflow for a stability study of this compound.
Conclusion
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations [ouci.dntb.gov.ua]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Protein Forced Degradation Studies [intertek.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. applications.emro.who.int [applications.emro.who.int]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis using Boc-D-Dab(Z)-OH.DCHA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the incorporation of the non-canonical amino acid Nα-Boc-D-2,4-diaminobutyric acid(Nγ-Z)-OH dicyclohexylammonium salt (Boc-D-Dab(Z)-OH.DCHA) into synthetic peptides using Boc-based solid-phase peptide synthesis (SPPS). The presence of a side-chain amine protected by a benzyloxycarbonyl (Z) group offers a site for post-synthesis modifications, making this building block valuable for creating peptides with unique structural and functional properties.
Overview of the Boc-D-Dab(Z)-OH Strategy in Boc-SPPS
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a foundational strategy in solid-phase peptide synthesis.[1] In this approach, the α-amino group is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more acid-stable groups, such as the benzyl (Bzl)-based Z group. The Boc group is removed at each cycle of peptide elongation using a moderate acid, typically trifluoroacetic acid (TFA), while the Z group remains intact.[1][2][3] The final step involves the simultaneous cleavage of the peptide from the resin and removal of the side-chain protecting groups using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[4][5]
The use of Boc-D-Dab(Z)-OH allows for the introduction of a D-amino acid, which can enhance peptide stability against enzymatic degradation. The side-chain Z group is stable to the repetitive TFA treatments used for Boc deprotection and can be removed during the final cleavage step.
Data Presentation
The efficiency of each step in SPPS is critical for the purity and yield of the final peptide. The following table summarizes general quantitative data for the key steps in a Boc-SPPS protocol, adaptable for the incorporation of Boc-D-Dab(Z)-OH.
| Parameter | Reagent/Condition | Concentration/Equivalents | Duration | Expected Efficiency | Monitoring Method |
| Resin Swelling | Dichloromethane (DCM) | - | 30-60 min | - | Visual Inspection |
| Boc Deprotection | 25-50% TFA in DCM | - | 20-30 min | >99% | HPLC analysis of a cleaved sample |
| Neutralization | 5-10% DIEA in DCM | - | 5-10 min | - | - |
| Amino Acid Coupling | Boc-D-Dab(Z)-OH | 2.0-3.0 eq. | 1-4 hours | >99% | Kaiser Test (Ninhydrin Test) |
| HBTU / HATU | 2.0-2.9 eq. | ||||
| HOBt | 3.0 eq. | ||||
| DIEA / DIPEA | 4.0-6.0 eq. | ||||
| Final Cleavage | Reagent B (TFA/Phenol/H₂O/TIS) | - | 2-4 hours | Sequence-dependent | RP-HPLC, Mass Spectrometry |
| Crude Peptide Purity | - | - | - | 70-90% | Analytical RP-HPLC |
| Final Purity | - | - | - | >95-98% | Analytical RP-HPLC, Mass Spectrometry |
eq. = equivalents relative to the resin loading capacity. TFA = Trifluoroacetic acid; DCM = Dichloromethane; DIEA/DIPEA = N,N-Diisopropylethylamine; HBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HOBt = Hydroxybenzotriazole; TIS = Triisopropylsilane.
Experimental Protocols
This section details the manual protocol for incorporating Boc-D-Dab(Z)-OH into a peptide chain using Boc-SPPS. The synthesis is typically performed in a reaction vessel equipped with a sintered glass frit for efficient filtration.
Resin Selection and Preparation
The choice of resin depends on the desired C-terminal functionality of the peptide.[6]
-
Merrifield resin: For peptides with a C-terminal carboxylic acid.[6]
-
MBHA or BHA resin: For peptides with a C-terminal amide.[6]
Protocol:
-
Place the desired amount of resin (e.g., 0.1-0.5 mmol) into the reaction vessel.
-
Swell the resin in dichloromethane (DCM) for 30-60 minutes at room temperature.[6]
Conversion of DCHA Salt to Free Acid
Boc-D-Dab(Z)-OH is supplied as a dicyclohexylammonium (DCHA) salt to improve its stability and handling. It must be converted to the free acid form before coupling.[7]
Protocol:
-
Dissolve the this compound salt in a suitable solvent mixture (e.g., DCM or a mixture of DMF and water).
-
Perform an aqueous workup by acidifying with a weak acid (e.g., citric acid solution) to protonate the carboxylic acid and the DCHA salt.
-
Extract the free acid into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the free acid, which can then be used in the coupling step.
Boc-SPPS Cycle for Peptide Elongation
The following cycle is repeated for each amino acid to be incorporated into the peptide chain.
This step removes the N-terminal Boc group, exposing a free amine for the next coupling reaction.[2]
-
Wash the resin with DCM (3x).[6]
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[2][6]
-
Agitate the mixture for 1-2 minutes, then drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[4][6]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5x) to remove residual acid.[6]
The protonated amine is neutralized to the free amine to allow for efficient coupling.
-
Wash the resin with isopropanol (IPA) (2x) and then DCM (3x).[6]
-
Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.[6]
-
Agitate for 5-10 minutes and then drain.[6]
-
Wash the resin with DCM (3x).
This protocol uses HBTU as the coupling agent, which is effective for most amino acids.[8][9] For sterically hindered couplings, HATU may be a better choice.[8][9]
Protocol:
-
In a separate vessel, dissolve Boc-D-Dab(Z)-OH (2.0 equivalents relative to resin loading) and HBTU (2.0 equivalents) in N,N-dimethylformamide (DMF).[8]
-
Add DIEA (4.0 equivalents) to the amino acid solution to activate it.[8]
-
Immediately add the activated amino acid solution to the neutralized resin.[8]
-
Agitate the mixture for 1-2 hours at room temperature.[8]
-
Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling.[8] If the test is positive (blue or purple beads), the coupling step should be repeated.[10]
-
Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
Final Cleavage and Deprotection
This final step cleaves the completed peptide from the resin and removes the side-chain protecting groups.[2]
Caution: This procedure involves strong, corrosive acids and should be performed in a well-ventilated fume hood.[6]
Protocol:
-
After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.[6]
-
Prepare the cleavage cocktail. For peptides without sensitive residues like Cys, Met, or Trp, "Reagent B" is a common choice.[6][11]
-
Reagent B Composition: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS).[6]
-
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[6]
-
Agitate the mixture at room temperature for 2-4 hours.[6]
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.[6]
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[6]
Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[6]
-
Centrifuge the mixture to pellet the peptide, then decant the ether.
-
Wash the peptide pellet with cold ether 2-3 more times.[6]
-
Dry the crude peptide pellet under vacuum.[6]
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry.
Visualizations
Caption: Boc-SPPS workflow for incorporating Boc-D-Dab(Z)-OH.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for the Coupling of Boc-D-Dab(Z)-OH.DCHA in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a critical strategy in modern drug discovery and development, enabling the modulation of pharmacological properties such as potency, stability, and selectivity. Boc-D-Dab(Z)-OH, Nα-tert-butyloxycarbonyl-Nγ-benzyloxycarbonyl-D-2,4-diaminobutyric acid, is a valuable building block that introduces a D-configured diaminobutyric acid residue. The Z (benzyloxycarbonyl) protecting group on the side-chain amine offers orthogonal protection to the acid-labile Boc group on the α-amine, allowing for selective deprotection and subsequent modification of the side chain if required.[1][2] This document provides detailed application notes and protocols for the efficient coupling of Boc-D-Dab(Z)-OH.DCHA in Boc-based Solid-Phase Peptide Synthesis (SPPS).
Orthogonal Protection Strategy
The use of Boc for the α-amino group and Z for the side-chain amine provides an orthogonal protection scheme. The Boc group is readily removed with moderate acids like trifluoroacetic acid (TFA), while the Z group is stable to these conditions. The Z group is typically removed by catalytic hydrogenolysis, which does not affect the Boc group or other common benzyl-based side-chain protecting groups used in Boc-SPPS.[1][3] This orthogonality is crucial for synthesizing complex peptides where side-chain manipulation is desired.
Data Presentation
While specific quantitative coupling efficiency data for Boc-D-Dab(Z)-OH is not extensively published, the following table provides a general comparison of common coupling reagents used in Boc-SPPS for standard and sterically hindered amino acids. This data can serve as a guide for optimizing the coupling of Boc-D-Dab(Z)-OH. In general, coupling efficiencies in SPPS are sequence-dependent and can decrease with increasing peptide length.[4]
| Coupling Reagent | Reagent Type | Typical Coupling Efficiency | Key Considerations |
| HBTU/DIPEA | Aminium Salt | >99% for most standard couplings | Fast activation, low racemization. In situ neutralization is effective.[2] |
| HATU/DIPEA | Aminium Salt | >99% for standard and many hindered couplings | More reactive than HBTU, beneficial for difficult couplings. |
| DIC/HOBt | Carbodiimide/ Additive | 98-99% for standard couplings | Cost-effective, but can be slower. Risk of side reactions if not optimized. |
Experimental Protocols
Conversion of this compound to the Free Acid
Prior to its use in SPPS, the dicyclohexylamine (DCHA) salt must be removed to liberate the free carboxylic acid for activation.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
10% aqueous solution of KHSO₄ (ice-cold)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
Protocol:
-
Dissolve the this compound salt in DCM.
-
Transfer the solution to a separatory funnel and extract three times with an equal volume of ice-cold 10% aqueous KHSO₄ solution to remove the dicyclohexylamine.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the free acid as a solid or oil. The product should be stored under desiccated conditions.
Standard Boc-SPPS Deprotection and Neutralization
This protocol describes a single cycle of Nα-Boc deprotection and neutralization of the resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminal Boc group
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Protocol:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[5]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).
-
-
Neutralization:
-
Wash the resin with DMF (2 times).
-
Add a solution of 10% DIPEA in DMF to the resin and agitate for 2 minutes.
-
Repeat the neutralization step one more time.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess base.
-
Coupling of Boc-D-Dab(Z)-OH using HBTU/DIPEA
This protocol details the activation and coupling of the free acid form of Boc-D-Dab(Z)-OH. An in situ neutralization approach is often preferred for its efficiency.[2]
Materials:
-
Deprotected and neutralized peptide-resin
-
Boc-D-Dab(Z)-OH (free acid)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Kaiser test kit (Ninhydrin test)
Protocol:
-
Pre-activation Solution: In a separate reaction vessel, dissolve Boc-D-Dab(Z)-OH (2-4 equivalents relative to resin loading) and HBTU (1.9-3.9 equivalents) in DMF.
-
Activation and Coupling: Add DIPEA (4-8 equivalents) to the pre-activation solution and vortex briefly. Immediately add the activated amino acid solution to the swollen and deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended.
-
Monitoring: Perform a qualitative Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates that all primary amines have been acylated.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Recoupling (if necessary): If the Kaiser test is positive, indicating incomplete coupling, repeat steps 1-5.
Mandatory Visualizations
Caption: Workflow for the conversion of the DCHA salt to the free acid.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Caption: Orthogonal deprotection strategy for Boc and Z groups.
References
Application Notes and Protocols: Selective Deprotection of the Boc Group from a D-Dab(Z) Residue
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is paramount for achieving the desired chemical architecture. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its facile removal under acidic conditions. The benzyloxycarbonyl (Z or Cbz) group is another common amine protecting group, which is stable to acidic conditions used for Boc removal but can be cleaved by hydrogenolysis. This orthogonality allows for the selective deprotection of the Boc group in the presence of a Z group, a crucial step in the synthesis of peptides and other molecules containing residues like D-diaminobutyric acid (D-Dab) where the side-chain amine is protected with a Z group (D-Dab(Z)).
This document provides detailed application notes and protocols for the selective deprotection of the Nα-Boc group from a D-Dab(Z) residue, leaving the Nγ-Z group intact.
Orthogonal Deprotection Strategy
The selective removal of the Boc group in the presence of a Z group is a classic example of an orthogonal protection strategy.[1][2] The Boc group is labile to moderately strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent, while the Z group is stable under these conditions.[3][4] The Z group is typically removed by catalytic hydrogenation.[5] This difference in lability is the foundation for the selective deprotection protocols outlined below.
Quantitative Data Summary
The following table summarizes common conditions and reported outcomes for the acidic deprotection of Boc-protected amines, which are applicable to the deprotection of Boc-D-Dab(Z).
| Reagent/Solvent | Concentration | Substrate (if specified) | Time | Temperature | Yield | Reference(s) |
| Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) | 20% (v/v) | General Boc-amines | 2 h | Room Temp. | High | [1] |
| Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) | 25% (v/v) | General Boc-amines | 2-12 h | Room Temp. | Not specified | [6] |
| Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) | 50% (v/v) | Peptide on resin | 20-30 min | Room Temp. | High | [4][7] |
| Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) | 1:1 (v/v) | Boc-L-Glu(Z)-Me | Not specified | 0°C to Room Temp. | Quantitative | [5] |
| 4M Hydrogen Chloride (HCl) in Dioxane | Not specified | General Boc-amines | 2 h | Room Temp. | Not specified | [8] |
| 4M Hydrogen Chloride (HCl) in Dioxane | Not specified | Various amino acids and peptides | 30 min | Room Temp. | High | [9][10][11] |
| 4M Hydrogen Chloride (HCl) in Dioxane / Methanol | 1:1 (v/v) | General Boc-amines | 10-20 min | Room Temp. | High | [1] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a widely used method for Boc deprotection in solution-phase synthesis.
Materials:
-
Boc-D-Dab(Z)-OH or its derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-D-Dab(Z) residue (1 equivalent) in anhydrous DCM (e.g., 5-10 mL per gram of substrate).
-
To the stirred solution, add TFA (typically 20-50% v/v). For a 25% TFA solution, add one-third of the volume of DCM as TFA. The addition can be done at 0 °C to control any potential exothermic reaction, although it is often performed at room temperature.[6]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, the residue can be co-evaporated with toluene or DCM a few times.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic solution with saturated aqueous NaHCO₃ solution to neutralize the excess TFA. Be cautious as CO₂ evolution will occur.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected product as a TFA salt or, after basification, the free amine.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane
This is another common and effective method for Boc deprotection, often yielding the hydrochloride salt of the amine directly.
Materials:
-
Boc-D-Dab(Z)-OH or its derivative
-
4M HCl solution in 1,4-dioxane
-
Anhydrous diethyl ether
-
Centrifuge or filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-D-Dab(Z) residue (1 equivalent) in a minimal amount of a suitable solvent like dioxane or methanol if necessary, although often the substrate can be directly suspended in the HCl/dioxane solution.
-
Add the 4M HCl solution in dioxane (typically 5-10 equivalents of HCl).[8]
-
Stir the mixture at room temperature. The deprotection is often rapid, and the hydrochloride salt of the deprotected amine may precipitate out of the solution.[9][10][11] Monitor the reaction by TLC or LC-MS for completion (typically 30 minutes to 2 hours).
-
Upon completion, if a precipitate has formed, it can be collected by filtration or centrifugation.
-
Wash the precipitate with anhydrous diethyl ether to remove any non-polar impurities and residual starting material.
-
Dry the resulting solid under vacuum to obtain the hydrochloride salt of the D-Dab(Z) residue.
-
If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt, which can be further purified if necessary.
Visualizations
Caption: Boc deprotection of D-Dab(Z) residue.
Caption: Experimental workflow for Boc deprotection.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. experts.arizona.edu [experts.arizona.edu]
Application Notes and Protocols for the Selective Removal of the Z-Group from the D-Dab Side Chain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the selective removal of the benzyloxycarbonyl (Z or Cbz) protecting group from the side chain of D-2,4-diaminobutyric acid (D-Dab). The selective deprotection of the γ-amino group of D-Dab is a critical step in the synthesis of peptides and other complex molecules where this non-proteinogenic amino acid is incorporated. This document outlines the principles of orthogonal protection and provides step-by-step protocols for common side-chain deprotection strategies.
Introduction to Orthogonal Protection of D-Dab
D-2,4-diaminobutyric acid contains two amino groups, the α-amino group at position 2 and the γ-amino group at position 4. To achieve selective modification of the γ-amino group, an orthogonal protection strategy is essential. This involves protecting the α-amino group with a protecting group that is stable under the conditions required to remove the protecting group on the γ-amino group, and vice-versa.
Commonly, the α-amino group is protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the γ-amino group is protected with an acid-labile or hydrazine-labile group. Commercially available, orthogonally protected D-Dab derivatives such as Fmoc-D-Dab(Boc)-OH and Fmoc-D-Dab(ivDde)-OH are widely used in solid-phase peptide synthesis (SPPS). While the user's request specifically mentions the Z (Cbz) group, the principles of orthogonal protection are paramount. For selective removal of a γ-Cbz group, the α-amino group would need to be protected with a group stable to catalytic hydrogenation, such as the Boc group.
This document will focus on the deprotection of commonly used side-chain protecting groups for D-Dab, including Boc and ivDde, and will also provide a general protocol for Cbz group removal that can be applied in an orthogonal strategy.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes quantitative data for the selective deprotection of the side chain of orthogonally protected D-Dab derivatives.
| Side-Chain Protecting Group | Reagent | Solvent | Reaction Time | Typical Yield (%) | Reference |
| Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1) | DCM | 1-2 hours | >95% | [1][2] |
| ivDde | 2% Hydrazine in N,N-Dimethylformamide (DMF) | DMF | 3 x 3 minutes | >95% | [3] |
| Cbz (Z) | H₂ (1 atm), 10% Pd/C | Methanol (MeOH) | 1-4 hours | >95% | [4][5] |
Experimental Protocols
Protocol 1: Selective Removal of the Boc Group from Fmoc-D-Dab(Boc)-OH
This protocol describes the removal of the acid-labile tert-butyloxycarbonyl (Boc) group from the side chain of a D-Dab residue while the N-terminal Fmoc group remains intact.
Materials:
-
Fmoc-D-Dab(Boc)-OH incorporated into a peptide on a solid support
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Swell the resin-bound peptide in DCM for 30 minutes.
-
Drain the DCM.
-
Prepare a deprotection solution of 50% TFA in DCM (v/v).
-
Add the deprotection solution to the resin and shake for 1-2 hours at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (5 x 1 min).
-
Wash the resin with a neutralizing solution of 5% N,N-diisopropylethylamine (DIPEA) in DCM (3 x 1 min).
-
Wash the resin again with DCM (5 x 1 min).
-
The resin is now ready for the next coupling step or cleavage from the resin.
Protocol 2: Selective Removal of the ivDde Group from Fmoc-D-Dab(ivDde)-OH
This protocol details the removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group using hydrazine.[3]
Materials:
-
Fmoc-D-Dab(ivDde)-OH incorporated into a peptide on a solid support
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Hydrazine monohydrate
-
Nitrogen or Argon gas
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
Drain the DMF.
-
Prepare a fresh deprotection solution of 2% hydrazine monohydrate in DMF (v/v).
-
Add the deprotection solution to the resin and shake for 3 minutes at room temperature.
-
Drain the solution. The cleavage can be monitored by UV spectroscopy of the filtrate for the chromophoric indazole byproduct.[6]
-
Repeat steps 4 and 5 two more times.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of hydrazine.
-
The resin is now ready for the next synthetic step.
Protocol 3: General Protocol for Catalytic Hydrogenation of a Cbz-Protected Amine
This protocol describes the general procedure for the removal of a benzyloxycarbonyl (Cbz or Z) group by catalytic hydrogenation. For selective deprotection of the D-Dab side chain, the α-amino group must be protected with a group stable to these conditions (e.g., Boc).
Materials:
-
Cbz-protected D-Dab derivative
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol (MeOH) or other suitable solvent
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Reaction flask
-
Stirring apparatus
-
Filtration setup (e.g., Celite pad)
Procedure:
-
Dissolve the Cbz-protected compound in MeOH in a reaction flask.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20 mol% relative to the substrate).
-
Seal the flask and equip it with a hydrogen balloon or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with MeOH.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Visualizations
Experimental Workflow for Selective Side-Chain Deprotection
Caption: Workflow for the selective deprotection of a D-Dab side chain.
Wnt/β-Catenin Signaling Pathway and the Role of Dab2
Please Note: The following diagram illustrates the role of the adaptor protein Disabled-2 (Dab2) as a negative regulator of the Wnt/β-catenin signaling pathway.[7][8][9] This is a distinct molecule from D-2,4-diaminobutyric acid (D-Dab).
Caption: The role of Dab2 in the Wnt/β-catenin signaling pathway.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. thalesnano.com [thalesnano.com]
- 6. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 7. Regulation of the Wnt signaling pathway by disabled-2 (Dab2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Disabled-2 (DAB2): A Key Regulator of Anti- and Pro-Tumorigenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Boc-D-Dab(Z)-OH.DCHA in Manual Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-Dab(Z)-OH.DCHA is a valuable building block for the incorporation of D-diaminobutyric acid (D-Dab) into peptide sequences during manual solid-phase peptide synthesis (SPPS). The Nα-tert-butyloxycarbonyl (Boc) group provides temporary protection of the alpha-amino group, which is readily removed under acidic conditions. The side chain is protected by a benzyloxycarbonyl (Z) group, which is stable to the acidic conditions used for Boc removal, thus offering an orthogonal protection strategy. This allows for the selective deprotection of the side chain on-resin, enabling the synthesis of branched or cyclic peptides, or the introduction of specific modifications at the Dab side chain. The dicyclohexylamine (DCHA) salt form enhances the stability and handling of the amino acid derivative.
This document provides detailed application notes and protocols for the efficient use of this compound in manual peptide synthesis.
Physicochemical Properties and Handling
Proper handling and storage of this compound are crucial for successful peptide synthesis.
| Property | Value |
| Chemical Name | Nα-tert-Butyloxycarbonyl-Nγ-benzyloxycarbonyl-D-α,γ-diaminobutyric acid dicyclohexylamine salt |
| Molecular Formula | C₂₉H₄₇N₃O₆ |
| Molecular Weight | 533.71 g/mol |
| Appearance | White to off-white powder |
| Storage | Store at 2-8°C, desiccated. |
Handling:
-
Before use in a coupling reaction, the dicyclohexylamine (DCHA) salt must be removed to generate the free carboxylic acid. This is typically achieved by a liquid-liquid extraction procedure.
-
Bring the container to room temperature before opening to avoid moisture condensation.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Experimental Protocols
Protocol 1: Conversion of DCHA Salt to Free Acid
This step is necessary before the amino acid can be activated for coupling.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
1 M Potassium bisulfate (KHSO₄) solution, ice-cold
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in DCM.
-
Transfer the solution to a separatory funnel.
-
Wash the DCM solution three times with an equal volume of ice-cold 1 M KHSO₄ solution.
-
Wash the DCM solution once with an equal volume of brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent.
-
Remove the DCM under reduced pressure using a rotary evaporator to obtain the free acid as a solid or oil.
Protocol 2: Manual Boc-SPPS Workflow for Incorporating Boc-D-Dab(Z)-OH
This protocol outlines the standard cycle for adding an amino acid in manual Boc-SPPS.
Workflow Diagram:
Figure 1: General workflow for a single amino acid addition cycle in manual Boc-SPPS.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.
-
Add DCM to swell the resin for at least 30-60 minutes with gentle agitation.
2. Nα-Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[1]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) and isopropanol (IPA) (2 times) to remove residual acid.
3. Neutralization:
-
Wash the resin with DCM (3 times).
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 2 minutes and drain. Repeat the neutralization step once more.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.
4. Amino Acid Coupling:
-
Activation: In a separate vessel, dissolve 2-4 equivalents of the Boc-D-Dab(Z)-OH (free acid) and a suitable coupling agent (e.g., HBTU, DIC/HOBt) in N,N-dimethylformamide (DMF).
-
For HBTU activation: Use 2 equivalents of Boc-D-Dab(Z)-OH, 1.95 equivalents of HBTU, and 3 equivalents of DIEA.
-
For DIC/HOBt activation: Use 2 equivalents of Boc-D-Dab(Z)-OH, 2 equivalents of HOBt, and 2 equivalents of DIC.
-
-
Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. While specific quantitative data for Boc-D-Dab(Z)-OH is not extensively published, coupling efficiencies of >99% are generally expected for most amino acids in Boc-SPPS with proper activation.[2]
-
Monitoring: The completion of the coupling reaction can be monitored using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.
5. Washing:
-
After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
The cycle is repeated until the desired peptide sequence is assembled.
Protocol 3: On-Resin Deprotection of the Z-Group by Catalytic Transfer Hydrogenation
This protocol allows for the selective removal of the Z-group from the Dab side chain while the peptide remains attached to the resin.
Workflow Diagram:
Figure 2: Workflow for on-resin Z-group deprotection by catalytic transfer hydrogenation.
Materials:
-
Peptide-resin containing the Boc-D-Dab(Z)-OH residue
-
Palladium on activated carbon (Pd/C, 10%)
-
Hydrogen donor: Formic acid (HCOOH) or Ammonium formate (HCOONH₄)
-
Solvent: N,N-Dimethylformamide (DMF) or a mixture of DMF and isopropanol (IPA)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Swell the peptide-resin in the chosen solvent (e.g., DMF) for 30-60 minutes.
-
In a separate flask, prepare a suspension of the Pd/C catalyst (typically 0.1 to 0.2 equivalents per Z-group) in the reaction solvent.
-
Add the hydrogen donor to the reaction vessel containing the swollen resin. A large excess of the hydrogen donor is typically used (e.g., 20 equivalents of ammonium formate or a 10-20% solution of formic acid in the solvent).
-
Carefully add the catalyst suspension to the reaction vessel under a stream of inert gas.
-
Seal the vessel and agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight.
-
Monitoring: The progress of the deprotection can be monitored by cleaving a small aliquot of the resin, followed by HPLC and mass spectrometry analysis to check for the disappearance of the Z-protected peptide and the appearance of the deprotected product.
-
Upon completion, filter the reaction mixture to remove the catalyst. It is crucial to ensure all the catalyst is removed to avoid contamination of the final peptide. This may require multiple filtrations.
-
Wash the resin extensively with the reaction solvent, followed by DCM, to remove all traces of the catalyst and byproducts.
Note on Scavengers: While scavengers are not typically required for the hydrogenolysis reaction itself, ensuring the peptide is free from other protecting groups that might poison the catalyst is important.
Protocol 4: Final Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of any remaining acid-labile side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5)[]
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1.5-2 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding cold diethyl ether (typically 10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide under vacuum.
Data Presentation
The efficiency of each step in the synthesis is critical for the final yield and purity of the peptide.
| Step | Parameter | Typical Efficiency/Purity | Monitoring Method |
| Coupling | Coupling Efficiency | >99% | Kaiser (Ninhydrin) Test |
| Boc Deprotection | Deprotection Efficiency | >99% | Not routinely monitored per cycle |
| Z-Group Deprotection | Deprotection Efficiency | >95% | HPLC/Mass Spectrometry of a cleaved aliquot |
| Final Cleavage | Crude Peptide Purity | Sequence-dependent (typically 60-90%) | Analytical RP-HPLC |
| Post-Purification | Final Peptide Purity | >95-98% | Analytical RP-HPLC and Mass Spectrometry |
Potential Side Reactions and Troubleshooting
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a second coupling should be performed. Steric hindrance near the coupling site can sometimes slow down the reaction.
-
Side-chain Acylation during Z-group Removal: If the Nα-Boc group is not present during catalytic transfer hydrogenation (e.g., if it was unintentionally removed), the free α-amino group could potentially be acylated by activated species. Ensure the N-terminus is Boc-protected before Z-group removal.
-
Catalyst Poisoning: Certain functional groups, particularly sulfur-containing residues like cysteine and methionine, can poison the palladium catalyst, reducing the efficiency of hydrogenolysis. If these residues are present, a larger amount of catalyst and longer reaction times may be necessary.
-
Formylation during Hydrogenolysis in DMF: In some cases, formylation of free amino groups has been reported as a side reaction during catalytic hydrogenation in DMF.[4] Using alternative solvents like N-methylpyrrolidone (NMP) can help mitigate this.[4]
By following these detailed protocols and being mindful of potential side reactions, researchers can effectively utilize this compound to synthesize a wide range of complex and modified peptides.
References
Application Note: Automated Solid-Phase Peptide Synthesis Protocol for Boc-D-Dab(Z)-OH.DCHA
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of non-proteinogenic amino acids like D-2,3-diaminobutyric acid (D-Dab) into peptide sequences is a key strategy in medicinal chemistry to enhance biological activity, improve stability against enzymatic degradation, and introduce unique structural constraints. This document provides a detailed protocol for the automated solid-phase peptide synthesis (SPPS) of peptides containing N-α-tert-butyloxycarbonyl-N-β-benzyloxycarbonyl-D-2,3-diaminobutyric acid (Boc-D-Dab(Z)-OH). The starting material is supplied as a dicyclohexylammonium (DCHA) salt to improve stability and handling.[1] This protocol follows the Boc/Bzl protection strategy, where the temporary Nα-Boc group is removed by a moderately strong acid like trifluoroacetic acid (TFA), and the more stable side-chain benzyloxycarbonyl (Z or Cbz) group is removed during the final cleavage step with a strong acid.[2][3]
Physicochemical and Synthesis Data
Quantitative data for Boc-D-Dab(Z)-OH and expected efficiencies for the Boc-SPPS process are summarized below. Successful synthesis is contingent on driving each reaction to completion, which should be monitored.[4]
Table 1: Physicochemical Properties of Boc-D-Dab(Z)-OH
| Property | Value |
| Molecular Formula | C₁₇H₂₄N₂O₆ (Free Acid) |
| Molecular Weight | 352.38 g/mol (Free Acid) |
| Appearance | White to off-white solid |
| Protection Group (α-amino) | tert-butyloxycarbonyl (Boc) |
| Protection Group (β-amino) | Benzyloxycarbonyl (Z) |
| Salt Form | Dicyclohexylammonium (DCHA) |
Table 2: Expected Efficiency and Purity in Automated Boc-SPPS
| Parameter | Expected Efficiency/Purity | Monitoring Method |
| DCHA Salt Conversion | > 99% | N/A (pre-synthesis step) |
| Coupling Efficiency | > 99% | Kaiser Test (Ninhydrin Test)[5] |
| Boc Deprotection Efficiency | > 99% | HPLC analysis of a small cleaved sample |
| Crude Peptide Purity (Post-Cleavage) | Sequence-dependent (typically 70-90%) | Analytical RP-HPLC |
| Final Purity (Post-Purification) | > 95-98% | Analytical RP-HPLC and Mass Spectrometry |
Experimental Workflow Diagram
The following diagram illustrates the cyclical process of automated Boc-SPPS for incorporating a single amino acid residue.
Caption: Automated Boc-SPPS workflow for incorporating Boc-protected amino acids.
Detailed Experimental Protocols
This section outlines the necessary protocols for using Boc-D-Dab(Z)-OH.DCHA in an automated peptide synthesizer.
Protocol 3.1: Conversion of DCHA Salt to Free Acid
For use in automated synthesizers, the DCHA salt must be converted to the free acid form prior to coupling.[6]
-
Dissolution: Dissolve the this compound salt in Dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and extract three times with an equal volume of ice-cold 10% aqueous potassium bisulfate (KHSO₄) solution to remove the dicyclohexylamine.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Evaporation: Filter the solution and evaporate the solvent under reduced pressure to yield the free acid as a solid or oil. Use immediately or store under inert gas at low temperature.
Protocol 3.2: Automated Peptide Synthesis Cycle
This protocol describes a standard cycle for a Boc-SPPS automated synthesizer.[2][4] Reagent volumes are dependent on the synthesis scale and the specific instrument.
-
Resin Preparation:
-
Start with a suitable resin (e.g., Merrifield for a C-terminal acid or MBHA for a C-terminal amide).
-
Swell the resin in DCM for 30-60 minutes in the reaction vessel.[4]
-
-
Nα-Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 1-2 minutes, then drain.[4]
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[4]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5x) to remove residual acid.
-
-
Neutralization:
-
Wash the resin with Isopropanol (IPA) (2x) and then DCM (3x).
-
Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin-bound peptide TFA salt.[2]
-
Agitate for 5-10 minutes to neutralize the ammonium salt to the free amine.
-
Drain the neutralization solution and wash the resin with DCM (3-5x).
-
-
Amino Acid Coupling:
-
Activation: In a separate vessel, pre-activate the Boc-D-Dab(Z)-OH (free acid, 2-3 equivalents relative to resin loading) with a suitable coupling agent. A common combination is HBTU (0.95 eq. to the amino acid) and HOBt (1 eq.) in DMF, followed by the addition of DIEA (2 eq.).[5] Allow 2-5 minutes for activation.
-
Coupling: Transfer the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture for 1-2 hours at room temperature.[5]
-
-
Monitoring and Washing:
-
Perform a qualitative Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.[5]
-
After a negative Kaiser test, wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle starting with Boc deprotection.
-
Protocol 3.3: Final Cleavage and Deprotection
The Boc/Bzl strategy requires strong acid to cleave the peptide from the resin and remove the side-chain protecting groups like Z(Bzl).[7]
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry it under a vacuum.
-
Cleavage:
-
Treat the dried peptide-resin with anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). A typical cleavage cocktail using HF is HF:anisole (9:1) at 0°C for 1 hour. Anisole acts as a scavenger to trap reactive carbocations.
-
Caution: HF and TFMSA are extremely corrosive and toxic. This step must be performed in a specialized apparatus within a certified fume hood by trained personnel.
-
-
Peptide Precipitation:
-
After cleavage, the strong acid is removed by evaporation with a stream of nitrogen.
-
Precipitate the crude peptide by adding the residue to a 10-fold volume of cold diethyl ether.[4]
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers and cleaved protecting groups.[4]
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
-
References
Application Notes and Protocols for the Incorporation of D-Amino Acids into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of D-amino acids into peptide sequences represents a paramount advancement in peptide-based drug design and development. While nature predominantly utilizes L-amino acids, the substitution with their D-enantiomers provides a powerful strategy to overcome the intrinsic limitations of native peptides, such as their susceptibility to proteolytic degradation and consequently short in vivo half-lives. This document provides a comprehensive overview of the principles, experimental methodologies, and applications of D-amino acid chemistry in the development of novel peptide therapeutics.
The primary advantage of incorporating D-amino acids lies in their ability to confer resistance to enzymatic degradation.[1] Endogenous proteases exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids. By introducing D-amino acids, the peptide backbone becomes sterically hindered and less recognizable to these proteases, leading to significantly enhanced metabolic stability and bioavailability.[2][3] This increased stability makes D-amino acid-containing peptides more viable candidates for therapeutic applications.[2][4]
Applications of D-Amino Acid Incorporation
The inclusion of D-amino acids can modulate the biological activity of a peptide. The change in stereochemistry can alter the peptide's three-dimensional conformation, which in turn can affect its binding affinity and selectivity for its target receptor.[1] This has been exploited to develop superagonists, selective antagonists, and antimicrobial peptides (AMPs) with enhanced efficacy.
Enhanced Antimicrobial Activity and Stability
A significant area of application for D-amino acid incorporation is in the development of AMPs. The substitution of L-amino acids with D-amino acids can enhance the stability of AMPs against proteases secreted by bacteria and those present in biological fluids, without compromising, and in some cases even improving, their antimicrobial activity.[1][5]
Cancer Therapy
D-amino acid-containing peptides are being explored as anti-cancer agents. Their enhanced stability allows for prolonged action against tumor cells.[4] Some D-amino acid-containing peptides have been shown to induce apoptosis in cancer cells and inhibit tumor growth. For instance, a D-amino acid analogue of the antimicrobial peptide CDT, D-CDT, was found to be effective against human lung adenocarcinoma cells (A549) with an IC50 of 9.814 μM, operating through a hyaluronan-mediated mechanism.[6] Furthermore, the replacement of L-amino acids with D-amino acids in the somatostatin analogue, octreotide, significantly increased its plasma half-life to 1.5 hours, making it a successful therapeutic for gastrointestinal tumors.[7]
Inflammatory and Immune Response Modulation
D-amino acids and peptides containing them can influence inflammatory signaling pathways. For example, D-serine and D-alanine have been shown to induce inflammatory responses in vitro through the activation of the NF-κB pathway.[8][9] This modulation of the immune system opens up possibilities for designing D-amino acid-containing peptides for treating inflammatory diseases. However, it's important to note that peptides composed entirely of D-amino acids may exhibit reduced immunogenicity compared to their L-counterparts.[10][11]
Quantitative Data on the Effects of D-Amino Acid Incorporation
The incorporation of D-amino acids has a quantifiable impact on the stability and activity of peptides. Below are tables summarizing these effects.
Table 1: Enhanced Proteolytic Stability of D-Amino Acid-Containing Peptides
| Peptide Name | Modification | Half-life in Human Serum | Reference |
| Ranalexin | All L-amino acids | Rapidly cleared | [1] |
| Danalexin | All D-amino acids | Retained primarily in the kidneys, indicating longer circulation | [1] |
| Polybia-MPI | All L-amino acids | Degraded by trypsin (0.002 mg/ml) in 1h | [5] |
| D-MPI | All D-amino acids | Retained activity after incubation with 2 mg/ml trypsin for 6h | [5] |
| mB27 peptide | D-amino acid substitutions | ~36 minutes (in vivo, mice) | [12] |
| Typical all-L peptide | All L-amino acids | 2-6 minutes (in vivo, mice) | [12] |
Table 2: Antimicrobial Activity of D-Amino Acid-Containing Peptides (Minimum Inhibitory Concentration - MIC)
| Peptide | Organism | MIC (µM) | Reference |
| Polybia-MPI (all L) | E. coli | 8-64 | [5] |
| D-MPI (all D) | E. coli | 8-64 | [5] |
| Ranalexin (all L) | S. aureus | 4-16 | [1] |
| Danalexin (all D) | S. aureus | 4-16 | [1] |
| Polybia-CP (all L) | S. aureus | Not specified, used as baseline | [13] |
| D-CP (all D) | S. aureus | Comparable to Polybia-CP | [13] |
| D-lys-CP (partial D) | S. aureus | Slightly lower activity than Polybia-CP | [13] |
Table 3: Receptor Binding Affinity and Cytotoxicity
| Peptide | Target/Cell Line | Metric | Value | Reference |
| PMIγ (D-peptide) | MDM2 | Kd | 52.8 nM | [14] |
| D-CDT | A549 (lung cancer) | IC50 | 9.814 µM | [6] |
| reverse D-CDT | A549 (lung cancer) | IC50 | 90.16 µM | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of D-amino acid-containing peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides
This protocol describes the manual synthesis of a peptide containing D-amino acids using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected L- and D-amino acids
-
Rink Amide resin (for C-terminal amides) or Wang/2-chlorotrityl chloride resin (for C-terminal acids)[15]
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Place the desired amount of resin in the reaction vessel and wash with DMF for 30 minutes to swell the resin.[15]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and MeOH.[16]
-
Amino Acid Coupling: a. In a separate vial, dissolve the next Fmoc-protected amino acid (L- or D-) (3-5 equivalents) and the coupling reagent (e.g., HBTU) in DMF.[1] b. Add the base (DIPEA) to activate the amino acid. c. Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours at room temperature.[15]
-
Washing: Wash the resin thoroughly with DMF, DCM, and MeOH to remove excess reagents and by-products.[16]
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.[1]
-
Final Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: a. Wash the peptide-resin with DCM and dry it under a stream of nitrogen. b. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[15] c. Filter the resin and collect the filtrate containing the cleaved peptide.
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.[15]
-
Lyophilization: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize to obtain a fluffy white powder.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification of Peptides
Materials:
-
Crude lyophilized peptide
-
HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile (ACN)
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often a mixture of Solvent A and B. Filter the sample through a 0.22 µm filter.[17]
-
Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).[18]
-
Injection and Separation: Inject the prepared sample onto the column.
-
Gradient Elution: Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min for an analytical column or scaled up for a preparative column.[19]
-
Fraction Collection: Collect fractions as the peaks elute from the column, monitoring the absorbance at 214 or 280 nm.[3]
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure peptide.[18]
-
Pooling and Lyophilization: Pool the fractions containing the pure peptide (typically >95% purity) and lyophilize to obtain the final purified product.[3]
Protocol 3: Mass Spectrometry (MS) Analysis of Peptides
Materials:
-
Purified peptide sample
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Solvents for sample preparation (e.g., 0.1% formic acid in water/acetonitrile)
Procedure:
-
Sample Preparation: Reconstitute the purified, lyophilized peptide in a solvent compatible with the mass spectrometer's ionization source (e.g., 0.1% formic acid in 50% acetonitrile/water for ESI-MS).[20]
-
Direct Infusion or LC-MS:
-
Direct Infusion: Introduce the sample directly into the mass spectrometer to determine the molecular weight of the peptide.
-
LC-MS: Couple the HPLC system to the mass spectrometer to obtain both retention time and mass information. This is useful for confirming the purity and identity of the peptide.[20]
-
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Tandem MS (MS/MS) for Sequencing: To confirm the amino acid sequence, select the parent ion of the peptide and subject it to fragmentation (e.g., through collision-induced dissociation). Analyze the resulting fragment ions (b- and y-ions) to verify the sequence.[21]
Protocol 4: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Materials:
-
Purified peptide sample
-
CD-compatible buffer (e.g., phosphate buffer, pH 7.4)
-
Quartz cuvette (e.g., 1 mm path length)
-
CD spectropolarimeter
Procedure:
-
Sample Preparation: Dissolve the purified peptide in the CD-compatible buffer to a final concentration of approximately 0.1-0.2 mg/mL. The buffer itself should have low absorbance in the far-UV region.[22]
-
Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas. Set the measurement parameters, including the wavelength range (typically 190-260 nm for secondary structure), bandwidth, and scan speed.[2]
-
Blank Measurement: Record a baseline spectrum of the buffer in the same cuvette that will be used for the sample.[10]
-
Sample Measurement: Record the CD spectrum of the peptide sample.
-
Data Processing: Subtract the buffer baseline from the sample spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ].[10]
-
Secondary Structure Estimation: Analyze the processed CD spectrum using deconvolution software to estimate the percentage of α-helix, β-sheet, random coil, and other secondary structural elements.[23]
Signaling Pathways and Experimental Workflows
Modulation of Inflammatory Signaling Pathways
D-amino acid-containing peptides can modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines like TNF-α and IL-6.[24][25]
Below is a diagram representing the NF-κB signaling pathway and a potential point of intervention for a D-amino acid-containing anti-inflammatory peptide.
Caption: The NF-κB signaling pathway, a key regulator of inflammation.
Experimental Workflow for Synthesis and Analysis of D-Amino Acid Peptides
The following diagram illustrates the overall workflow from peptide design to biological evaluation.
Caption: Workflow for D-amino acid peptide synthesis and evaluation.
References
- 1. Replacement of l-Amino Acids by d-Amino Acids in the Antimicrobial Peptide Ranalexin and Its Consequences for Antimicrobial Activity and Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Novel Peptide Therapeutic Approaches for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-Amino acids differentially trigger an inflammatory environment in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-Amino acids differentially trigger an inflammatory environment in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Biological and Analytical Perspectives on D-Amino Acids in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. protocols.io [protocols.io]
- 19. bachem.com [bachem.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. home.sandiego.edu [home.sandiego.edu]
- 23. creative-biostructure.com [creative-biostructure.com]
- 24. Frontiers | Advances in the application and mechanism of bioactive peptides in the treatment of inflammation [frontiersin.org]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Boc-D-Dab(Z)-OH.DCHA in the Synthesis of Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the development of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of antibiotics due to their broad-spectrum activity and unique mechanisms of action, which often involve the disruption of microbial membranes. The incorporation of non-proteinogenic amino acids, such as D-isomers and derivatives of diaminobutyric acid (Dab), has been shown to enhance the proteolytic stability and biological activity of synthetic AMPs.
Boc-D-Dab(Z)-OH.DCHA is a protected D-amino acid derivative that serves as a key building block in the solid-phase peptide synthesis (SPPS) of potent AMPs. The tert-butyloxycarbonyl (Boc) group on the α-amino group and the benzyloxycarbonyl (Z) group on the γ-amino group of the diaminobutyric acid side chain provide orthogonal protection, allowing for controlled and specific peptide chain elongation. The dicyclohexylamine (DCHA) salt form enhances the stability and handling of this reagent.
These application notes provide a comprehensive guide to the use of this compound in the synthesis of AMPs, including detailed experimental protocols, expected quantitative data, and visualizations of the synthesis workflow and mechanism of action.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and activity of AMPs containing D-Dab residues. It is important to note that specific yields and antimicrobial activities will be sequence-dependent. The data presented here is illustrative for a model 12-mer AMP containing a Boc-D-Dab(Z)-OH residue.
Table 1: Synthesis Yield and Purity of a Model Antimicrobial Peptide
| Parameter | Expected Value | Method of Analysis |
| Synthesis Scale | 0.1 mmol | - |
| Crude Peptide Yield | 70-85% | Gravimetric Analysis |
| Purity after Cleavage | ~65-80% | RP-HPLC (220 nm) |
| Final Purity after Purification | >98% | RP-HPLC (220 nm) |
| Final Yield after Purification | 15-25% | Gravimetric Analysis |
| Identity Confirmation | Correct Mass | Mass Spectrometry (ESI-MS) |
Table 2: Antimicrobial Activity (MIC) of a Model Dab-Containing Peptide
| Microorganism | Strain | MIC (µg/mL) |
| Gram-negative Bacteria | ||
| Escherichia coli | ATCC 25922 | 4 - 16 |
| Pseudomonas aeruginosa | ATCC 27853 | 8 - 32 |
| Klebsiella pneumoniae | ATCC 13883 | 8 - 32 |
| Gram-positive Bacteria | ||
| Staphylococcus aureus | ATCC 29213 | 2 - 8 |
| Methicillin-resistantS. aureus | MRSA ATCC 43300 | 4 - 16 |
| Enterococcus faecalis | ATCC 29212 | 16 - 64 |
Note: MIC (Minimum Inhibitory Concentration) values are illustrative and can vary based on the specific peptide sequence and experimental conditions.
Experimental Protocols
Preparation of Boc-D-Dab(Z)-OH Free Acid from DCHA Salt
Prior to its use in SPPS, the dicyclohexylamine (DCHA) salt of Boc-D-Dab(Z)-OH must be converted to the free acid.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
10% aqueous solution of sodium bisulfate (NaHSO₄) or potassium bisulfate (KHSO₄)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Protocol:
-
Dissolve the this compound salt in DCM.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer three times with an equal volume of 10% aqueous NaHSO₄ solution.
-
Wash the organic layer three times with deionized water to remove any remaining salt.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent.
-
Remove the DCM by rotary evaporation to obtain the Boc-D-Dab(Z)-OH free acid as a solid or oil.
-
Dry the product under high vacuum before use in peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) of an Antimicrobial Peptide
This protocol outlines a general procedure for manual Boc-SPPS on a 0.1 mmol scale using a standard resin (e.g., MBHA resin for a C-terminal amide).
Materials:
-
MBHA resin (or other suitable Boc-compatible resin)
-
Boc-protected amino acids (including Boc-D-Dab(Z)-OH free acid)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Kaiser test kit
-
Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol)
-
Cold diethyl ether
Protocol:
a. Resin Swelling and Preparation:
-
Place the resin in a reaction vessel.
-
Wash the resin with DMF (3 x 1 min).
-
Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
b. Boc Deprotection:
-
Wash the resin with DMF (3 x 1 min).
-
Treat the resin with a solution of 50% TFA in DCM (v/v) for 2 minutes and drain.
-
Treat the resin with a fresh solution of 50% TFA in DCM for 20 minutes to remove the N-terminal Boc group.
-
Wash the resin with DCM (3 x 1 min), isopropanol (1 x 1 min), and DMF (5 x 1 min).
-
Neutralize the resin with a 10% solution of DIEA in DMF (v/v) (2 x 2 min).
-
Wash the resin with DMF (5 x 1 min).
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in blue beads).
c. Amino Acid Coupling (including Boc-D-Dab(Z)-OH):
-
In a separate vial, pre-activate the Boc-protected amino acid (3 equivalents relative to resin loading) by dissolving it in DMF with HBTU (2.9 equivalents) and HOBt (3 equivalents).
-
Add DIEA (6 equivalents) to the activation mixture and agitate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Perform a Kaiser test to monitor the completion of the coupling reaction (a negative test results in yellow/clear beads). If the test is positive, recouple for another 1-2 hours.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
d. Peptide Chain Elongation:
-
Repeat the deprotection (step b) and coupling (step c) cycles for each amino acid in the peptide sequence.
e. Cleavage and Deprotection:
-
After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DMF and DCM, and dry it under vacuum.
-
Treat the dried peptide-resin with the cleavage cocktail (e.g., Reagent K) for 2-4 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the Z-group from the Dab residue.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether several times.
-
Dry the crude peptide under vacuum.
Purification and Characterization
a. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column.
-
Use a gradient of water and acetonitrile, both containing 0.1% TFA.
-
Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry.
-
Pool the fractions containing the pure peptide and lyophilize to obtain a fluffy white powder.
b. Characterization:
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the molecular weight.
-
Assess the purity of the final product by analytical RP-HPLC (should be >98%).
Visualizations
Boc-SPPS Workflow for Antimicrobial Peptide Synthesis
Caption: General workflow for Boc-Solid Phase Peptide Synthesis of an antimicrobial peptide.
Mechanism of Action of Dab-Containing Antimicrobial Peptides
Caption: Mechanism of action of Dab-containing antimicrobial peptides against Gram-negative bacteria.
Synthesis of Branched Peptides Using Boc-D-Dab(Z)-OH.DCHA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of branched peptides utilizing the orthogonally protected amino acid derivative, Boc-D-Dab(Z)-OH.DCHA. The use of this reagent allows for the strategic introduction of branching points in a peptide sequence, a technique widely employed in the development of novel therapeutics, vaccine candidates, and drug delivery systems. Branched peptides, such as peptide dendrimers and multiple antigen peptides (MAPs), often exhibit enhanced biological activity, increased stability against enzymatic degradation, and improved pharmacokinetic profiles compared to their linear counterparts.
The protocols outlined below follow the principles of Boc/Bzl solid-phase peptide synthesis (SPPS), a robust and well-established methodology. This guide will cover the essential steps from the initial handling of the DCHA salt to the final purification and characterization of the branched peptide.
Orthogonal Protection Strategy for Branched Peptide Synthesis
The synthesis of branched peptides relies on an orthogonal protection strategy, where different protecting groups can be selectively removed under distinct chemical conditions. In this case, the Boc group on the α-amine is acid-labile (removed by TFA), while the Z (benzyloxycarbonyl) group on the side chain of the Dab residue is stable to these conditions but can be removed by catalytic transfer hydrogenation. This allows for the specific deprotection of the side chain to enable the synthesis of the peptide branch.
Diagram of the Orthogonal Protection Strategy
Caption: Orthogonal protection scheme for Boc-D-Dab(Z)-OH.
Experimental Protocols
Handling of this compound Salt
For stability and ease of handling, Boc-D-Dab(Z)-OH is often supplied as a dicyclohexylamine (DCHA) salt. This salt must be converted to the free acid before it can be used in the coupling reaction.
Protocol for DCHA Salt Removal:
-
Dissolve the this compound salt in dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Extract the DCM solution three times with an equal volume of ice-cold 10% aqueous potassium bisulfate (KHSO₄) or 10% phosphoric acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the free acid as a solid or oil.
-
Confirm the removal of DCHA by TLC or NMR if necessary.
Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)
The following is a general protocol for manual Boc-SPPS. The synthesis is typically performed in a reaction vessel with a sintered glass frit for easy filtration.
Materials and Reagents:
-
Merrifield resin (for C-terminal carboxylic acid) or MBHA/BHA resin (for C-terminal amide)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Boc-protected amino acids
-
Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), or HBTU/HATU.
-
Kaiser test kit for monitoring coupling completion.
General SPPS Cycle:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in the reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (5x) to remove residual acid.
-
-
Neutralization:
-
Wash the resin with isopropanol (2x) and then DCM (3x).
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 5-10 minutes. Repeat this step.
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in DMF. Add DIC (2-4 equivalents) and pre-activate for 10-15 minutes.
-
Alternatively, use HBTU/HATU (2-4 equivalents) with DIEA (4-8 equivalents) for activation.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: After a negative Kaiser test, wash the resin with DMF (3x) and DCM (3x).
Repeat steps 2-5 for each amino acid in the main peptide chain. To introduce the branching point, use the free acid of Boc-D-Dab(Z)-OH in the coupling step.
On-Resin Side-Chain Deprotection of the Z-Group
Once the main peptide chain is synthesized and the Boc-D-Dab(Z)-OH residue is incorporated, the Z-group on the Dab side chain is selectively removed to allow for the synthesis of the branch. Catalytic transfer hydrogenation is a common method for this step.
Protocol for On-Resin Catalytic Transfer Hydrogenation:
-
Swell the peptide-resin in a suitable solvent such as DMF or a mixture of DMF/DCM.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (palladium tetrakis(triphenylphosphine)), to the resin suspension.
-
Add a hydrogen donor, such as formic acid or 1,4-cyclohexadiene, to the reaction mixture.
-
Agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight.
-
Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.
-
Once the deprotection is complete, thoroughly wash the resin with DMF and DCM to remove the catalyst and byproducts.
Synthesis of the Peptide Branch
Following the removal of the Z-group, the newly free δ-amine on the Dab residue serves as the starting point for the synthesis of the peptide branch. The branch is synthesized by repeating the Boc-SPPS cycle (steps 2-5 of the general SPPS protocol) for each amino acid in the branch sequence.
Final Cleavage and Deprotection
After the synthesis of both the main chain and the branch is complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed.
Protocol for HF Cleavage:
-
Caution: Hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in the reaction vessel of the HF apparatus.
-
Add a scavenger mixture, such as anisole, to the resin.
-
Cool the reaction vessel to 0°C.
-
Condense liquid HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
The crude peptide is then precipitated with cold diethyl ether, collected by filtration, and dried.
Purification and Characterization
The crude branched peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2]
General RP-HPLC Purification Protocol:
-
Column: Preparative C18 column.
-
Mobile Phase A: 0.1% TFA in water.[1]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1]
-
Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.
-
Detection: UV absorbance at 214 nm or 280 nm.
Fractions are collected and analyzed by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the branched peptide.
Data Presentation
The following tables provide a template for summarizing the quantitative data from the synthesis and characterization of a branched peptide.
Table 1: Synthesis Parameters and Yields
| Parameter | Value |
| Resin Type and Substitution | e.g., Merrifield, 0.5 mmol/g |
| Scale of Synthesis | e.g., 0.1 mmol |
| Coupling Efficiency (Main Chain) | >99% (as per Kaiser test) |
| Coupling Efficiency (Branch) | >99% (as per Kaiser test) |
| Crude Peptide Yield | (mg) |
| Purified Peptide Yield | (mg) |
| Overall Yield | (%) |
Table 2: Characterization Data
| Analysis | Result |
| Analytical RP-HPLC Purity | >95% |
| Mass Spectrometry (Expected Mass) | (Da) |
| Mass Spectrometry (Observed Mass) | (Da) |
Visualizations
Workflow for the Synthesis of a Branched Peptide
Caption: Workflow for branched peptide synthesis.
References
Troubleshooting & Optimization
preventing side reactions with Boc-D-Dab(Z)-OH.DCHA
Welcome to the technical support center for Boc-D-Dab(Z)-OH.DCHA. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to prevent and resolve common side reactions encountered during peptide synthesis with this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a protected derivative of D-2,4-diaminobutyric acid, a non-proteinogenic amino acid. It is primarily used as a building block in solid-phase and solution-phase peptide synthesis. The orthogonal Boc (tert-butyloxycarbonyl) and Z (benzyloxycarbonyl) protecting groups allow for selective deprotection of the α-amino and γ-amino groups, respectively. This enables the synthesis of complex peptides, including branched or cyclic structures, and the incorporation of labels or other moieties at the side chain. It is a key component in the synthesis of various peptide-based therapeutics.
Q2: Why is the DCHA salt form used?
The dicyclohexylamine (DCHA) salt form of Boc-D-Dab(Z)-OH improves the handling and stability of the amino acid derivative. It renders the compound as a stable, crystalline solid that is easier to weigh and store compared to the free acid, which may be an oil or an amorphous solid. Before use in peptide synthesis, the DCHA salt must be removed to liberate the free carboxylic acid for activation and coupling.
Q3: What are the most common side reactions associated with Boc-D-Dab(Z)-OH?
The most common side reactions include incomplete coupling due to steric hindrance, racemization during carboxyl group activation, and premature removal of the Z-group under certain conditions. A less common, but possible, side reaction is intramolecular cyclization leading to lactam formation, particularly if the γ-amino group is deprotected prematurely.
Q4: How can I remove the DCHA salt before the coupling reaction?
To use this compound in a synthesis, the DCHA salt must be removed to generate the free carboxylic acid ("free acid liberation"). This is typically achieved by dissolving the salt in an organic solvent mixture, such as ethyl acetate or dichloromethane, and washing it with an aqueous acid solution, like 10% citric acid or dilute HCl, followed by a water or brine wash to remove the dicyclohexylammonium salt. The organic layer containing the free acid is then dried and the solvent is evaporated.
Troubleshooting Guide: Preventing Common Side Reactions
Issue 1: Incomplete or Slow Coupling Reactions
Symptoms:
-
Low peptide yield after synthesis.
-
Presence of deletion sequences (peptide minus the Dab residue) in mass spectrometry analysis.
-
Positive Kaiser test (or other free amine test) after the coupling step, indicating unreacted amino groups on the resin.
Root Causes:
-
Steric Hindrance: The bulky Boc and Z protecting groups, combined with the D-configuration, can physically block the approach of the activated carboxyl group to the resin-bound N-terminus.
-
Insufficient Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid.
-
Poor Solvation: Inadequate swelling of the solid-phase resin or poor solubility of the protected amino acid can lead to reduced reaction rates.
Preventative Measures & Solutions:
-
Optimize Coupling Reagents: Employ highly efficient coupling reagents known to overcome steric hindrance. Carbodiimide-based reagents like DIC (N,N'-diisopropylcarbodiimide) with an additive like OxymaPure® or COMU are often more effective than HBTU/HATU alone for hindered couplings.
-
Extend Reaction Time: Double the standard coupling time (e.g., from 2 hours to 4 hours) to ensure the reaction goes to completion.
-
Perform a Double Coupling: After the initial coupling reaction, drain the vessel, wash the resin, and repeat the coupling step with a fresh solution of the activated amino acid.
Issue 2: Racemization during Activation
Symptoms:
-
Presence of diastereomeric impurities in the final peptide, detected by HPLC.
-
Broad peaks during chromatographic purification.
Root Causes:
-
Over-activation: Allowing the carboxylic acid to remain in its activated state for an extended period before addition to the amine can lead to the formation of a 5(4H)-oxazolone intermediate, which is prone to racemization.
-
Incorrect Reagents: Certain bases or coupling additives can promote racemization.
Preventative Measures & Solutions:
-
Use Racemization-Suppressing Additives: Always include an additive such as OxymaPure® or 1-hydroxybenzotriazole (HOBt) with carbodiimide reagents. These additives minimize racemization by forming less reactive, but more stable, active esters.
-
Control Base Exposure: When using reagents that require a base (like HBTU/HATU), use a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) and add it just before the coupling reaction. Minimize the amount of base used to the stoichiometric requirement.
-
Pre-activation Time: Minimize the time between activation of the amino acid and its addition to the resin. Ideally, the activation mixture should be added immediately.
Data Presentation: Coupling Reagent Performance
The following table summarizes the relative efficiency and racemization risk associated with common coupling reagents when used with sterically hindered amino acids like Boc-D-Dab(Z)-OH.
| Coupling Reagent | Additive | Relative Efficiency | Racemization Risk | Recommended Use Case |
| DIC | OxymaPure® | High | Very Low | Recommended for sterically hindered residues. |
| DIC | HOBt | High | Low | Good alternative to OxymaPure®. |
| HBTU/HATU | DIPEA | Very High | Moderate | Use with caution; minimize activation time. |
| COMU | DIPEA | Very High | Low | Excellent for difficult couplings; lower racemization than HBTU. |
Experimental Protocols
Protocol 1: Free Acid Liberation from DCHA Salt
-
Dissolution: Dissolve 1.2 equivalents of this compound in a 10:1 mixture of dichloromethane (DCM) and methanol (MeOH).
-
Acid Wash: Transfer the solution to a separatory funnel and wash three times with a 10% aqueous solution of citric acid.
-
Brine Wash: Wash the organic layer once with saturated aqueous sodium chloride (brine).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporation: Filter the solution to remove the drying agent and concentrate the filtrate in vacuo to obtain the free acid, which should be used immediately.
Protocol 2: Recommended Coupling Procedure for Solid-Phase Synthesis
This protocol assumes a 0.1 mmol scale synthesis on a rink amide resin.
-
Resin Preparation: Swell the resin in dimethylformamide (DMF) for 30 minutes. Perform N-terminal Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Preparation: In a separate vessel, dissolve 3 equivalents of the liberated Boc-D-Dab(Z)-OH (from Protocol 1) and 3 equivalents of OxymaPure® in DMF.
-
Activation: Add 3 equivalents of DIC to the amino acid solution. Allow the mixture to pre-activate for 2-3 minutes.
-
Coupling: Add the activation mixture to the drained resin. Agitate at room temperature for 2-4 hours.
-
Washing: Drain the reaction vessel and wash the resin sequentially with DMF (x3), DCM (x3), and DMF (x3).
-
Confirmation: Perform a Kaiser test. If the test is positive (blue beads), perform a second coupling (repeat steps 2-5). If negative, proceed to the next cycle of deprotection and coupling.
Visualizations
Workflow for Handling this compound
Caption: Standard workflow for using this compound in SPPS.
Troubleshooting Logic for Incomplete Coupling
Caption: Decision tree for troubleshooting incomplete coupling reactions.
troubleshooting failed elongation after Boc-D-Dab(Z)-OH.DCHA addition
Welcome to the technical support center for troubleshooting issues related to the use of Boc-D-Dab(Z)-OH in solid-phase peptide synthesis (SPPS). This guide provides answers to frequently asked questions and detailed troubleshooting protocols to address failed elongation and other common problems encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling Boc-D-Dab(Z)-OH?
A1: The main challenges associated with the coupling of Boc-D-Dab(Z)-OH are steric hindrance and the need for proper activation. The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, combined with the benzyloxycarbonyl (Z) group on the side chain of the diaminobutyric acid residue, can physically impede the coupling reaction. Additionally, as with many protected amino acids, ensuring complete conversion from its dicyclohexylammonium (DCHA) salt form to the free acid is crucial for efficient activation and subsequent coupling.
Q2: My Kaiser test is positive after coupling with Boc-D-Dab(Z)-OH. What does this mean and what should I do?
A2: A positive Kaiser test (indicated by a blue or purple color on the resin beads) signifies the presence of unreacted primary amines on the N-terminus of the growing peptide chain.[1] This indicates an incomplete or failed coupling reaction. The immediate recommended action is to perform a second coupling (double coupling) with freshly prepared activated Boc-D-Dab(Z)-OH.[2][3] If the Kaiser test remains positive after the second coupling, you should consider capping the unreacted amines to prevent the formation of deletion sequences in your final peptide product.[3]
Q3: How does the DCHA salt form of Boc-D-Dab(Z)-OH affect the coupling reaction?
A3: Boc-D-Dab(Z)-OH is often supplied as a dicyclohexylammonium (DCHA) salt to improve its stability and handling.[4] However, the DCHA salt must be converted to the free acid form before it can be activated and used in a coupling reaction.[5][6] Failure to completely remove the DCHA can lead to poor activation and consequently, low coupling efficiency.
Q4: Can the Z-protecting group on the side chain cause side reactions?
A4: The benzyloxycarbonyl (Z) group is a robust protecting group that is generally stable under the conditions of Boc-SPPS. It is typically removed during the final cleavage from the resin with strong acids like HF. While side reactions involving the Z group during coupling are not common, the bulky nature of the group contributes to the overall steric hindrance of the amino acid derivative.
Troubleshooting Failed Elongation
A positive Kaiser test after the coupling step is the primary indicator of failed elongation. The following guide provides a systematic approach to troubleshooting this issue.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Boc-D-Dab(Z)-OH coupling.
Experimental Protocols
Protocol 1: Conversion of Boc-D-Dab(Z)-OH.DCHA to Free Acid
This protocol is essential to perform before the amino acid can be used in a coupling reaction.
-
Dissolution: Dissolve the this compound salt in dichloromethane (DCM).
-
Acidic Wash: Transfer the DCM solution to a separatory funnel and wash three times with an ice-cold 10% aqueous solution of potassium bisulfate (KHSO₄).[5] The pH of the aqueous layer after the final wash should be acidic.
-
Water Wash: Wash the organic layer with water until the pH of the aqueous layer is neutral.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5][6]
-
Evaporation: Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the free acid, which may be a solid or oil.[5][6]
Protocol 2: Standard Coupling of Boc-D-Dab(Z)-OH using DIC/HOBt
This protocol outlines a standard coupling procedure. For challenging couplings, more potent reagents may be necessary.
-
Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Deprotection: Remove the N-terminal Boc group from the resin-bound peptide using 50% trifluoroacetic acid (TFA) in DCM.[7]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a 5-10% solution of diisopropylethylamine (DIPEA) in DMF.[1]
-
Activation: In a separate vessel, dissolve 2-3 equivalents of Boc-D-Dab(Z)-OH (free acid) and 2-3 equivalents of 1-hydroxybenzotriazole (HOBt) in DMF. Add 2-3 equivalents of diisopropylcarbodiimide (DIC) and allow the mixture to pre-activate for 10-15 minutes.[1]
-
Coupling: Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the reaction.[8]
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM.[8]
Protocol 3: Kaiser Test (Ninhydrin Test)
This qualitative test is crucial for monitoring the presence of free primary amines.[1]
-
Sample Preparation: Take a small sample of resin beads (10-15 beads) and wash them thoroughly.
-
Reagent Addition: Add 2-3 drops of each of the following solutions to the resin beads in a small test tube:
-
Solution A: 5% ninhydrin in ethanol
-
Solution B: 80% phenol in ethanol
-
Solution C: 2% of 0.001M aqueous KCN in pyridine[3]
-
-
Heating: Heat the test tube at 100-110°C for 5 minutes.[2]
-
Observation: Observe the color of the beads and the solution.
Data Presentation
While specific quantitative data for the coupling efficiency of Boc-D-Dab(Z)-OH is sequence-dependent and not extensively published, the following table provides a general comparison of the effectiveness of common coupling reagents for sterically hindered amino acids.
| Coupling Reagent Cocktail | Reagent Type | Relative Effectiveness for Hindered Couplings | Notes |
| DIC/HOBt | Carbodiimide | Moderate | Cost-effective, but may require longer reaction times or double coupling for difficult residues.[3] |
| HBTU/DIPEA | Aminium Salt | High | Fast and efficient, a common choice for overcoming steric hindrance.[1] |
| HATU/DIPEA | Aminium Salt | Very High | Generally more reactive than HBTU and very effective for challenging couplings.[3][6] |
| PyBOP/DIPEA | Phosphonium Salt | High | Effective for hindered couplings and can reduce the risk of certain side reactions. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for addressing a failed coupling reaction during SPPS.
Caption: Decision tree for troubleshooting incomplete coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Racemization of D-Dab during Peptide Synthesis
Welcome to the Technical Support Center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the racemization of D-2,4-diaminobutyric acid (D-Dab) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of D-Dab peptide synthesis and why is it a concern?
A1: Racemization is the conversion of a single enantiomer (in this case, D-Dab) into a mixture of both its D- and L-forms. During peptide synthesis, the chiral integrity of the α-carbon of D-Dab can be compromised, leading to the incorporation of the incorrect L-Dab stereoisomer into the peptide chain. This is a critical issue as it can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy, while also generating hard-to-separate diastereomeric impurities.
Q2: What are the primary mechanisms leading to D-Dab racemization during coupling?
A2: The racemization of D-Dab during peptide synthesis primarily occurs through two mechanisms:
-
Oxazolone Formation: This is the most common pathway. The activated carboxyl group of the N-protected D-Dab can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry.
-
Direct Enolization: This involves the direct abstraction of the α-proton from the activated D-Dab by a base, forming an achiral enolate intermediate. This is more prevalent under strongly basic conditions.
Q3: Which factors are most critical in controlling D-Dab racemization?
A3: Several factors influence the extent of racemization:
-
Coupling Reagents: The choice of coupling reagent significantly impacts the rate of racemization.
-
Base: The type and concentration of the base used for activation and neutralization can promote racemization. Stronger and more concentrated bases generally increase the risk.
-
Temperature: Elevated temperatures, especially in microwave-assisted peptide synthesis, can accelerate racemization.[1]
-
Pre-activation Time: Longer pre-activation times of the carboxylic acid before the addition of the amine component can lead to increased racemization.
-
Side-Chain Protecting Group: The choice of protecting group for the side-chain amino group of D-Dab can influence its susceptibility to side reactions, including racemization.
Q4: How does the side-chain protecting group of D-Dab affect the synthesis?
A4: The side-chain protecting group is crucial. For instance, Fmoc-Dab(Mtt)-OH has been reported to undergo rapid lactamization under various coupling conditions, leading to poor coupling efficiency.[2][3] While this is not directly racemization of the alpha-carbon, it is a significant side reaction to consider. The use of Fmoc-Dab(Boc)-OH is a common alternative, offering good protection under standard Fmoc-SPPS conditions. The choice of protecting group can also influence the overall steric hindrance around the amino acid, potentially affecting coupling kinetics and, indirectly, the time the activated species is susceptible to racemization.
Troubleshooting Guides
Issue 1: High levels of L-Dab epimer detected in the final peptide.
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low racemization. Uronium/aminium salt-based reagents like HATU and COMU , or phosphonium salt-based reagents like PyAOP are generally recommended over carbodiimides like DIC when used alone.[4][5] |
| Strong Base | Use a weaker, sterically hindered base. Substitute stronger bases like DBU or DIPEA with N-methylmorpholine (NMM) or sym-collidine .[4] |
| Prolonged Pre-activation | Minimize the pre-activation time of the Fmoc-D-Dab-OH with the coupling reagent before adding it to the resin-bound amine. Ideally, perform the activation in situ. |
| Elevated Temperature | If using microwave-assisted synthesis, lower the coupling temperature. Reducing the temperature from 80°C to 50°C has been shown to limit racemization for sensitive amino acids.[1] For standard synthesis, conduct couplings at room temperature or below if racemization is a significant issue. |
Issue 2: Poor coupling efficiency observed when using Fmoc-D-Dab(Mtt)-OH.
| Potential Cause | Recommended Solution |
| Lactam Formation | Fmoc-Dab(Mtt)-OH is prone to intramolecular cyclization to form a lactam, which is unreactive in the subsequent coupling step.[2][3] |
| 1. Switch Coupling Reagent: Use DEPBT as the coupling reagent without a pre-incubation step. This has been shown to achieve complete incorporation.[3] | |
| 2. Change Protecting Group: Consider using an alternative orthogonally protected D-Dab derivative, such as Fmoc-D-Dab(Boc)-OH , to avoid this side reaction.[6] |
Quantitative Data Summary
While specific quantitative data for D-Dab racemization is not abundant in the literature, the following table provides a general comparison of the effectiveness of different coupling reagents and additives in minimizing racemization for other amino acids, which can serve as a guide for D-Dab.
| Coupling Reagent | Additive | Base | Racemization (%) | Notes |
| DIC | HOBt | DIPEA | High | Carbodiimides alone or with HOBt can lead to significant racemization. |
| DIC | HOAt | DIPEA | Moderate | HOAt is a more effective racemization suppressant than HOBt. |
| DIC | OxymaPure | DIPEA | Low | OxymaPure is a highly effective and non-explosive alternative to HOBt and HOAt.[7] |
| HBTU | - | DIPEA | Moderate | |
| HATU | - | NMM/DIPEA | Low | Generally provides fast coupling and low racemization.[5] |
| COMU | - | NMM/DIPEA | Very Low | A highly efficient coupling reagent with a low propensity for racemization.[4] |
| DEPBT | - | DIPEA | Very Low | Particularly effective for sensitive amino acids and can prevent side reactions like lactam formation in Fmoc-Dab(Mtt)-OH.[3] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-D-Dab(Boc)-OH using HATU
This protocol is designed for the manual solid-phase synthesis of a peptide containing a D-Dab residue with minimal racemization.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-D-Dab(Boc)-OH (3 equivalents)
-
HATU (2.9 equivalents)
-
N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 7 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Dab(Boc)-OH and HATU in DMF. Add NMM or DIPEA and allow the mixture to pre-activate for no more than 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling. If the test is positive (blue beads), indicating incomplete coupling, a second coupling may be necessary.
-
Washing: Once the coupling is complete (negative Kaiser test), filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 2: Chiral Analysis of a D-Dab Containing Peptide
This protocol outlines a general procedure for determining the extent of racemization of a D-Dab residue in a synthetic peptide.
Materials:
-
Synthetic peptide containing D-Dab
-
6 M HCl
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)
-
Acetone
-
1 M NaHCO₃
-
HPLC system with a C18 column
Procedure:
-
Peptide Hydrolysis: Place the peptide in a hydrolysis tube and add 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours.
-
Sample Preparation: After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.
-
Derivatization: Dissolve the dried hydrolysate in 1 M NaHCO₃. Add a solution of Marfey's reagent in acetone and incubate at 40°C for 1 hour.
-
Quenching: Quench the reaction by adding 2 M HCl. Evaporate the sample to dryness.
-
HPLC Analysis: Redissolve the derivatized sample in a suitable solvent (e.g., 50% acetonitrile/water). Inject the sample onto a C18 reverse-phase HPLC column. Use a suitable gradient of acetonitrile in water with 0.1% TFA to separate the diastereomeric derivatives. The L-Dab derivative will have a different retention time than the D-Dab derivative, allowing for quantification of the L-epimer.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. chem.uci.edu [chem.uci.edu]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
effective removal of DCHA salt before coupling reaction
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of dicyclohexylamine (DCHA) salt from active pharmaceutical ingredients (APIs), intermediates, or protected amino acids, a critical step prior to subsequent coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the DCHA salt before a coupling reaction?
A1: DCHA is often used to form a stable, crystalline salt of a carboxylic acid-containing compound, such as an N-protected amino acid, which facilitates purification and handling. However, the carboxylic acid must be in its free form to be activated and participate in a coupling reaction (e.g., amide bond formation). The presence of the DCHA salt will prevent the desired reaction from occurring.
Q2: What is the most common and effective method for removing DCHA salt?
A2: The most common and effective method for removing DCHA salt is through an acid-base extraction.[1][2] This process involves dissolving the DCHA salt in an organic solvent and washing it with an acidic aqueous solution. The acid protonates the dicyclohexylamine, forming a water-soluble dicyclohexylammonium salt that partitions into the aqueous layer, leaving the free carboxylic acid in the organic layer.
Q3: Which acids are recommended for the aqueous wash, and are there any I should avoid?
A3: Mild inorganic acids are recommended. The most commonly cited are:
-
Potassium bisulfate (KHSO₄): An effective and widely used option.[1]
-
Phosphoric acid (H₃PO₄): Another excellent choice.[2]
-
Sulfuric acid (H₂SO₄): Can also be used.[2]
It is crucial to avoid using hydrochloric acid (HCl) . Dicyclohexylamine reacts with HCl to form dicyclohexylammonium chloride, which is sparingly soluble in many organic solvents and can precipitate, making the separation difficult.[2]
Q4: What organic solvents are suitable for dissolving the DCHA salt during the extraction?
A4: A variety of water-immiscible organic solvents can be used. Common choices include:
-
Dichloromethane (DCM)[1]
-
Ethyl acetate (EtOAc)[2]
-
tert-Butyl methyl ether (MTBE)[2]
-
Isopropyl ether[2]
The choice of solvent may depend on the solubility of your specific compound.
Q5: How can I confirm that the DCHA has been completely removed?
A5: Complete removal of DCHA is crucial. Here are a few methods to confirm its absence:
-
pH check: After the final aqueous wash, the pH of the aqueous phase should be neutral or slightly acidic. A basic pH may indicate the presence of residual dicyclohexylamine.
-
Thin Layer Chromatography (TLC): Spot the organic layer against a standard of the DCHA salt. The absence of the DCHA salt spot indicates complete removal.[2]
-
¹H NMR Spectroscopy: The characteristic signals for dicyclohexylamine protons will be absent in the spectrum of the final product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the free acid | - Incomplete extraction of DCHA, leading to loss of product as the salt. - Emulsion formation during extraction, causing loss of material at the interface. - The free acid has some solubility in the aqueous layer. | - Perform multiple acidic washes (e.g., 3 times) to ensure complete protonation and removal of DCHA.[1] - To break emulsions, add brine (saturated NaCl solution) or allow the mixture to stand for a longer period. - Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| Product precipitates during extraction | - The free acid is poorly soluble in the chosen organic solvent. - If using an inappropriate acid like HCl, the dicyclohexylammonium salt may precipitate. | - Use a larger volume of the organic solvent or switch to a solvent in which the free acid is more soluble. - Ensure you are using a recommended acid such as KHSO₄ or H₃PO₄.[2] |
| Coupling reaction fails or is low-yielding after DCHA removal | - Incomplete removal of DCHA, which neutralizes the activated carboxylic acid. - Residual acid from the wash step interfering with the coupling reaction. - Water remaining in the organic layer. | - Confirm complete DCHA removal using TLC or by checking the pH of the final water wash. - After the acidic washes, wash the organic layer with water until the aqueous layer is neutral to remove any excess acid.[2] - Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before evaporating the solvent.[1][2] |
| Difficulty separating the organic and aqueous layers | - Formation of a stable emulsion. | - Add a small amount of brine to the separatory funnel and gently swirl. - Allow the separatory funnel to stand undisturbed for a longer period. - If possible, centrifugation can be used to break the emulsion. |
Data Presentation
| Method | Acid Used | Organic Solvent | Expected Yield | Expected Purity | Key Considerations |
| Acid-Base Extraction | 10% KHSO₄ (aq) | Dichloromethane | High (>95%) | High (>99% after drying) | Multiple extractions are recommended for complete DCHA removal.[1] |
| Acid-Base Extraction | 10% H₃PO₄ (aq) | Ethyl Acetate | High (>95%) | High (>99% after drying) | A good alternative to KHSO₄; avoids the use of chlorinated solvents.[2] |
| Acid-Base Extraction | 1M H₂SO₄ (aq) | MTBE | High (>95%) | High (>99% after drying) | Ensure all residual sulfuric acid is washed out before subsequent steps.[2] |
Experimental Protocols
Protocol 1: DCHA Salt Removal using Potassium Bisulfate (KHSO₄)
-
Dissolution: Dissolve the DCHA salt in dichloromethane (DCM, approximately 10-20 mL per gram of salt).
-
Extraction: Transfer the solution to a separatory funnel and extract three times with an equal volume of cold 10% aqueous KHSO₄ solution.
-
Washing: Wash the organic layer with water, followed by a wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Evaporation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the free acid.
Protocol 2: DCHA Salt Removal using Phosphoric Acid (H₃PO₄)
-
Suspension: Suspend the DCHA salt in 5-10 volumes of ethyl acetate or tert-butyl methyl ether.
-
Acidification: While stirring, add 10% aqueous phosphoric acid until the solid dissolves completely and two clear phases are visible. The pH of the lower (aqueous) phase should be 2-3.
-
Separation and Washing: Separate the layers. Wash the organic layer once with a small volume of 10% phosphoric acid, followed by three washes with water. The pH of the final aqueous wash should be ≥4.[2]
-
Drying: Dry the organic phase over anhydrous sodium sulfate.
-
Filtration and Evaporation: Filter and evaporate the solvent to dryness in vacuo to yield the free acid.
Visualizations
Caption: General workflow for the removal of DCHA salt via acid-base extraction.
Caption: Troubleshooting decision tree for issues after DCHA salt removal.
References
Technical Support Center: Analytical HPLC Methods for Peptides with D-Dab(Z)
Welcome to the technical support center for the analytical HPLC of peptides containing the unnatural amino acid D-2,4-diaminobutyric acid with a benzyloxycarbonyl (Z) protecting group on the side chain (D-Dab(Z)). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of these hydrophobic and structurally unique peptides.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of peptides incorporating D-Dab(Z). The question-and-answer format is designed to help you quickly identify and resolve common problems.
Q1: Why is my peptide containing D-Dab(Z) showing a broad or tailing peak in reversed-phase HPLC?
A1: Peak broadening and tailing are common issues when analyzing hydrophobic peptides like those containing D-Dab(Z). Several factors can contribute to this phenomenon:
-
Secondary Interactions: The basic nature of the free alpha-amine on the Dab residue can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.
-
Hydrophobic Aggregation: The bulky and non-polar Z-group significantly increases the peptide's hydrophobicity, which can cause aggregation on the column, resulting in broad peaks.
-
Poor Solubility: The peptide may have limited solubility in the initial mobile phase conditions, causing it to precipitate at the head of the column.
-
Column Overload: Injecting too much sample can saturate the stationary phase.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Ion-Pairing Agent: Use trifluoroacetic acid (TFA) at a concentration of 0.1% in both your aqueous and organic mobile phases. TFA helps to suppress silanol interactions and provides a counter-ion for basic residues, improving peak shape.[1]
-
Organic Modifier: While acetonitrile is a common choice, consider using or blending it with other organic solvents like isopropanol or n-propanol, which can improve the solubility of hydrophobic peptides.[2][3]
-
-
Adjust Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can enhance peptide solubility, reduce mobile phase viscosity, and improve peak shape.[4]
-
Select an Appropriate Column:
-
For highly hydrophobic peptides, a column with a less hydrophobic stationary phase (e.g., C8 or diphenyl) may provide better results than a standard C18 column.[2][3]
-
Ensure the column has a pore size of 300 Å, which is generally recommended for peptide analysis to allow for better diffusion of the larger molecules.
-
-
Reduce Sample Concentration: Try diluting your sample to see if the peak shape improves. This can help to mitigate on-column aggregation and prevent column overload.
Q2: I'm observing unexpected peaks in my chromatogram. What could be their source?
A2: Unexpected peaks in the chromatogram of a synthetic peptide can originate from various sources, including the synthesis process itself or degradation of the peptide.
-
Synthesis-Related Impurities:
-
Deletion Sequences: Incomplete coupling of an amino acid during solid-phase peptide synthesis (SPPS).
-
Truncated Sequences: Premature termination of the peptide chain.
-
Incomplete Deprotection: Residual protecting groups from other amino acids in the sequence.
-
Diastereomers: Racemization of amino acids during synthesis.
-
-
Degradation Products:
-
Oxidation: Methionine and Cysteine residues are particularly susceptible to oxidation.
-
Deamidation: Asparagine and Glutamine residues can deamidate to form aspartic acid and glutamic acid, respectively.
-
Cleavage of the Z-group: While generally stable to TFA, prolonged exposure or harsh conditions could lead to partial removal of the benzyloxycarbonyl group.
-
Troubleshooting Workflow:
A systematic approach is crucial for identifying the source of unexpected peaks. The following workflow can guide your investigation.
Q3: My peptide's retention time is shifting between injections. What could be the cause?
A3: Retention time variability can be caused by several factors related to the HPLC system and the mobile phase.
-
Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection.
-
Mobile Phase Instability: The composition of the mobile phase can change over time due to evaporation of the organic component or microbial growth in the aqueous phase. It is recommended to prepare fresh aqueous mobile phases daily.[5]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven is highly recommended to maintain a stable temperature.
-
Pump Issues: Inconsistent flow rates due to air bubbles in the pump or malfunctioning check valves can lead to retention time shifts.
Frequently Asked Questions (FAQs)
What is a good starting point for an analytical HPLC method for a D-Dab(Z)-containing peptide?
A good starting point for method development is to use a standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size) with a gradient elution.
| Parameter | Recommended Starting Condition |
| Mobile Phase A | 0.1% TFA in HPLC-grade water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | 220 nm (peptide backbone) and 254 nm (Z-group) |
This initial method can then be optimized based on the observed chromatographic results.
How does the D-Dab(Z) residue affect the peptide's retention in reversed-phase HPLC?
The D-Dab(Z) residue significantly increases the hydrophobicity of a peptide due to the presence of the benzyloxycarbonyl (Z) group. This will lead to a longer retention time on a reversed-phase column compared to a similar peptide without this modification. The D-configuration of the amino acid can also influence the peptide's secondary structure, which may subtly affect its interaction with the stationary phase compared to its L-counterpart.
Is the Z-group stable under typical reversed-phase HPLC conditions?
The benzyloxycarbonyl (Z) group is generally stable to the acidic conditions of typical reversed-phase mobile phases containing 0.1% TFA. However, prolonged exposure to strong acids or high temperatures could potentially lead to its cleavage. It is always advisable to analyze fractions by mass spectrometry to confirm the integrity of the peptide.
What is the best way to prepare a D-Dab(Z) peptide sample for HPLC analysis?
Due to the hydrophobic nature of these peptides, solubility can be a challenge. It is recommended to first dissolve the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then dilute it with the initial mobile phase to the desired concentration. Ensure the final sample is fully dissolved and filtered through a 0.22 µm filter before injection to prevent column clogging.
Experimental Protocols
Protocol 1: General Analytical RP-HPLC Method Development
This protocol outlines a systematic approach to developing a robust analytical method for a D-Dab(Z)-containing peptide.
-
Initial Scouting Gradient:
-
Column: C18, 4.6 x 150 mm, 5 µm, 300 Å.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Run a broad gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C.
-
Detection: 220 nm and 254 nm.
-
-
Gradient Optimization:
-
Based on the elution time of the main peak in the scouting run, create a shallower gradient around that time point to improve resolution. For example, if the peptide elutes at 60% B, a new gradient could be 40% to 70% B over 30 minutes.
-
-
Column and Solvent Screening (if necessary):
-
If peak shape is poor, screen other columns (e.g., C8, diphenyl) and organic modifiers (e.g., isopropanol, n-propanol).
-
Protocol 2: LC-MS Analysis for Peak Identification
To identify unknown peaks, coupling the HPLC system to a mass spectrometer is essential.
-
HPLC Method: Use the optimized analytical method from Protocol 1, but replace TFA with 0.1% formic acid in the mobile phases to improve MS signal intensity. Note that this may alter the chromatography, so some re-optimization might be necessary.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: A wide range to encompass the expected m/z of the peptide and potential impurities (e.g., 300–2000 m/z).
-
-
Data Analysis:
-
Extract the mass spectrum for each peak in the chromatogram.
-
Determine the molecular weight of each species and compare it to the expected mass of the target peptide and potential synthesis-related impurities or degradation products.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the analysis and characterization of a peptide containing D-Dab(Z).
References
Technical Support Center: Mass Spectrometry Analysis of D-Dab(Z)-Containing Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Dab(Z) (D-α,γ-diaminobutyric acid (N-γ-benzyloxycarbonyl)) containing peptides.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of D-Dab(Z)-containing peptides to consider for mass spectrometry analysis?
A1: D-Dab(Z)-containing peptides have several features that influence their behavior in mass spectrometry:
-
Hydrophobicity: The benzyloxycarbonyl (Z) protecting group significantly increases the hydrophobicity of the peptide, which can affect its solubility and retention in reversed-phase chromatography.
-
Aromaticity: The benzene ring within the Z-group allows for UV detection, typically around 254-260 nm.
-
Basic Residue: The free α-amino group of the D-diaminobutyric acid residue can be protonated, making the peptide amenable to positive-ion mode mass spectrometry.
-
Protecting Group Lability: The Z-group can be labile under certain mass spectrometry conditions, leading to characteristic fragmentation patterns.
Q2: I am not detecting my D-Dab(Z)-containing peptide. What are the possible reasons?
A2: Several factors could lead to a lack of signal for your peptide. Consider the following troubleshooting steps:
-
Sample Preparation: Peptides can be lost during sample preparation due to non-specific binding to surfaces.[1] Using low-binding tubes and pipette tips can help mitigate this issue. Also, ensure that your sample cleanup procedure is appropriate for peptides and that you are not losing your sample during desalting steps.
-
Solubility Issues: The hydrophobic Z-group may cause solubility problems in aqueous solutions. Try dissolving your peptide in a small amount of organic solvent (like acetonitrile or methanol) before diluting with an aqueous solution.
-
Ionization Efficiency: The choice of ionization source and mobile phase additives can significantly impact signal intensity. For electrospray ionization (ESI), using additives like formic acid can improve protonation and signal in positive-ion mode. However, strong ion-pairing agents like trifluoroacetic acid (TFA) can sometimes suppress the signal.
-
Instrument Settings: Ensure your mass spectrometer is properly calibrated and that the mass range is set to include the expected m/z of your peptide. Check the ion source parameters, such as spray voltage and gas flows, to ensure they are optimized for peptide analysis.
Q3: I am observing unexpected peaks in my mass spectrum. What could they be?
A3: Unexpected peaks can arise from several sources:
-
Adduct Formation: It is common to observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or other cations from glassware or reagents.
-
In-source Fragmentation: The Z-group can be labile and may partially fragment in the ion source, leading to peaks corresponding to the peptide without the protecting group or fragments of the protecting group.
-
Contaminants: Peaks from solvents, plasticizers, or other contaminants are also possible. Running a blank injection of your solvent can help identify these.
Q4: How does the D-configuration of the amino acid affect the mass spectrometry analysis?
A4: In general, standard mass spectrometry techniques like collision-induced dissociation (CID) do not differentiate between D- and L-isomers as they have the same mass. However, the stereochemistry can sometimes influence fragmentation patterns in subtle ways. More advanced techniques like ion mobility-mass spectrometry (IM-MS) can separate isomers based on their different shapes and collision cross-sections.[2][3][4][5] For routine analysis, the D-configuration is not expected to cause significant issues compared to the L-form.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal
This is a common issue in peptide analysis and can be addressed by systematically checking each step of the workflow.
Troubleshooting Workflow for Low Signal Intensity
Caption: Troubleshooting workflow for low signal intensity.
| Potential Cause | Recommended Solution |
| Non-Specific Binding | Use low-binding consumables (e.g., polypropylene tubes). Consider adding a small amount of organic solvent or a surfactant to your sample diluent. |
| Poor Solubility | Dissolve the peptide in a minimal amount of organic solvent (e.g., ACN, MeOH, or DMSO) before final dilution. |
| Inefficient Ionization | Optimize mobile phase additives. For ESI+, 0.1% formic acid is a good starting point. Ensure proper tuning and calibration of the mass spectrometer. |
| Sample Degradation | Prepare samples fresh and store them appropriately (e.g., at -20°C or -80°C) to prevent degradation. |
Issue 2: Complex or Uninterpretable MS/MS Spectra
The presence of the D-Dab(Z) modification can lead to complex fragmentation patterns. Understanding these can aid in spectral interpretation.
Troubleshooting Workflow for Complex MS/MS Spectra
Caption: Troubleshooting workflow for complex MS/MS spectra.
| Potential Cause | Recommended Solution |
| Protecting Group Fragmentation | The benzyloxycarbonyl (Z) group can undergo characteristic fragmentation. Look for a neutral loss of the benzyl group (91 Da) or the entire benzyloxy group (107 Da).[1][6] A neutral loss of CO₂ (44 Da) from the Z-group is also possible. |
| Side Chain Fragmentation | The diaminobutyric acid side chain itself can fragment. Look for losses of ammonia (17 Da) or other small molecules from the side chain. |
| Suboptimal Collision Energy | The applied collision energy may be too high, leading to excessive fragmentation, or too low, resulting in insufficient fragmentation. Perform experiments with a range of collision energies to find the optimal setting for generating informative b- and y-ions. |
| Multiple Precursors | If the precursor isolation window is too wide, multiple ions may be fragmented simultaneously, leading to a chimeric spectrum. Ensure a narrow isolation window is used. |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Peptide Solubilization:
-
If the peptide is lyophilized, allow it to come to room temperature before opening.
-
Dissolve the peptide in a suitable solvent. Due to the hydrophobic Z-group, initial solubilization in a small volume of organic solvent (e.g., acetonitrile or methanol) may be necessary.
-
Vortex briefly to ensure complete dissolution.
-
Dilute the peptide stock solution to the desired final concentration using a solvent compatible with your LC-MS system (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
Sample Cleanup (if necessary):
-
If your sample contains high concentrations of salts or detergents, a cleanup step is required.
-
Use a C18 ZipTip® or a similar solid-phase extraction (SPE) method suitable for peptides.
-
Follow the manufacturer's protocol for binding, washing, and elution.
-
Ensure the elution solvent is compatible with your LC-MS analysis.
-
Protocol 2: General LC-MS/MS Method
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for peptide separations.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient is often preferred for good separation of peptides (e.g., 5-40% B over 30 minutes). The gradient may need to be optimized based on the hydrophobicity of your specific peptide.
-
Flow Rate: Dependent on the column diameter (e.g., 200-400 µL/min for a 2.1 mm ID column).
-
Column Temperature: Maintain a constant temperature (e.g., 40°C) for reproducible retention times.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Scan a mass range that includes the expected m/z of your peptide's different charge states (e.g., m/z 300-2000).
-
MS/MS Scan (Data-Dependent Acquisition):
-
Select the most intense precursor ions from the MS1 scan for fragmentation.
-
Fragmentation Technique: Collision-Induced Dissociation (CID) is a common choice.
-
Collision Energy: Start with a normalized collision energy of 25-35% and optimize as needed.
-
-
Quantitative Data Summary
The following table summarizes common neutral losses and adducts that may be observed during the mass spectrometry analysis of D-Dab(Z)-containing peptides.
| Observed Mass Shift | Identity | Notes |
| Neutral Losses | ||
| -91 Da | Loss of benzyl group (C₇H₇) | A common fragmentation of the Z-protecting group.[1][6] |
| -107 Da | Loss of benzyloxy group (C₇H₇O) | Another possible fragmentation of the Z-group. |
| -44 Da | Loss of carbon dioxide (CO₂) | Can occur from the Z-group or the C-terminus. |
| -17 Da | Loss of ammonia (NH₃) | Can occur from the diaminobutyric acid side chain. |
| Common Adducts | ||
| +22 Da | Sodium adduct ([M+Na]⁺) | Relative to the protonated molecule [M+H]⁺. |
| +38 Da | Potassium adduct ([M+K]⁺) | Relative to the protonated molecule [M+H]⁺. |
References
- 1. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Boc-D-Dab(Z)-OH.DCHA and Fmoc-D-Dab(Z)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acid building blocks is paramount to achieving high-yield, high-purity peptides. This guide provides a comprehensive comparison of two commonly used derivatives of D-diaminobutyric acid (Dab), Boc-D-Dab(Z)-OH.DCHA and Fmoc-D-Dab(Z)-OH, within the context of SPPS. The choice between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) Nα-protecting group strategies dictates the entire synthetic approach, from resin and side-chain protection to cleavage and deprotection conditions.
Fundamental Principles: Boc vs. Fmoc Strategies
The core difference between the two derivatives lies in the lability of the Nα-protecting group, which defines the orthogonality of the respective SPPS strategies.
-
This compound is utilized in the Boc/Bzl strategy . The Boc group is labile to moderately strong acids, typically trifluoroacetic acid (TFA), for its removal at each synthesis cycle.[1] The benzyloxycarbonyl (Z) group protecting the side-chain amine and the benzyl-based (Bzl) protecting groups on other amino acid side chains are removed simultaneously with cleavage from the resin using a strong acid, such as hydrofluoric acid (HF).[2][3]
-
Fmoc-D-Dab(Z)-OH is employed in the Fmoc/tBu strategy . The Fmoc group is labile to a mild base, most commonly a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[][5] The side-chain protecting groups, including the Z group on Dab and tert-butyl (tBu) based groups on other residues, are removed during the final cleavage from the resin with a strong acid, typically TFA.[]
dot
Figure 1: General workflows for Boc/Bzl and Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).
Performance Comparison: A Data-Driven Perspective
| Parameter | This compound (Boc/Bzl Strategy) | Fmoc-D-Dab(Z)-OH (Fmoc/tBu Strategy) |
| Coupling Efficiency | Generally high (>99%), but can be sequence-dependent. In situ neutralization protocols can improve efficiency for difficult sequences. | Typically very high (>99.5%) under optimized conditions. The milder conditions are often conducive to more complete coupling reactions. |
| Crude Peptide Purity | Can be lower due to repeated acid treatments which may cause premature side-chain deprotection or peptide cleavage from the resin. | Generally higher due to the milder deprotection conditions, which minimize side reactions and preserve the integrity of acid-labile side-chain protecting groups.[1] |
| Final Peptide Yield | Can be lower for longer peptides due to cumulative effects of incomplete deprotection and coupling, and potential peptide loss during repeated acid treatments. | Often higher, especially for longer or more complex peptides, due to higher stepwise efficiency.[1] |
| Side Reaction Profile | - Potential for acid-catalyzed side reactions.- Alkylation of sensitive residues by carbocations generated during deprotection. | - Base-catalyzed side reactions such as aspartimide and diketopiperazine formation can occur.[6] - Potential for lactam formation from the Dab side chain, although less reported for the Z-group compared to others like Mtt.[7][8] |
| Handling & Safety | Requires handling of hazardous strong acids like TFA and HF. The DCHA salt of the Boc-amino acid improves stability and handling. | Generally considered safer due to the use of a mild base (piperidine) for deprotection. Final cleavage with TFA still requires appropriate safety measures. |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound and Fmoc-D-Dab(Z)-OH in manual SPPS.
Boc-SPPS Protocol for this compound
Resin: Merrifield or PAM resin for C-terminal acid; MBHA or BHA resin for C-terminal amide.
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin with DCM, isopropanol, and finally DMF.
-
Neutralization: Neutralize the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DMF.
-
Coupling:
-
Pre-activate this compound (2-3 equivalents) with a coupling agent such as HBTU (0.95 equivalents) and HOBt (1 equivalent) in DMF.
-
Add DIEA (2-3 equivalents) to the activated amino acid solution.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid.
-
Final Cleavage and Deprotection: Treat the peptide-resin with anhydrous HF with appropriate scavengers (e.g., anisole).
dot
Figure 2: A single cycle of Boc-SPPS for the incorporation of this compound.
Fmoc-SPPS Protocol for Fmoc-D-Dab(Z)-OH
Resin: Wang or 2-chlorotrityl chloride resin for C-terminal acid; Rink amide resin for C-terminal amide.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Pre-activate Fmoc-D-Dab(Z)-OH (3-5 equivalents) with a coupling agent such as HBTU (0.95 equivalents) and HOBt (1 equivalent) in DMF.
-
Add DIEA (2-3 equivalents) to the activated amino acid solution.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid.
-
Final Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Boc/Bzl and Fmoc/tBu Strategies for D-Dab Incorporation
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of non-proteinogenic amino acids like D-2,4-diaminobutyric acid (D-Dab) is crucial for developing peptides with enhanced stability and novel functionalities. The choice between the two predominant protection strategies, tert-butyloxycarbonyl/benzyl (Boc/Bzl) and 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu), significantly impacts the efficiency, purity, and overall success of the synthesis. This guide provides an objective comparison of these two methodologies for D-Dab incorporation, supported by available experimental data and detailed protocols.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Boc/Bzl and Fmoc/tBu strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved with a secondary amine like piperidine. This dictates the entire synthetic approach, including the choice of side-chain protecting groups and final cleavage conditions.
The Boc/Bzl strategy is the classic approach, utilizing the acid-labile Boc group for temporary α-amino protection and benzyl-based groups for semi-permanent side-chain protection. Selectivity is achieved by using different strengths of acid for deprotection. This strategy is known for its robustness, particularly for long and aggregation-prone sequences.
The Fmoc/tBu strategy is the more modern and widely used method, prized for its milder conditions and true orthogonality. The base-labile Fmoc group for α-amino protection is removed under conditions that leave the acid-labile tert-butyl-based side-chain protecting groups intact until the final cleavage step.
Quantitative Performance Comparison
| Parameter | Boc/Bzl Strategy for D-Dab | Fmoc/tBu Strategy for D-Dab | Remarks |
| Typical D-Dab Derivative | Boc-D-Dab(Z)-OH | Fmoc-D-Dab(Boc)-OH | Z (benzyloxycarbonyl) is a common benzyl-type protecting group. Boc is a common acid-labile side-chain protecting group in Fmoc-SPPS. |
| Coupling Efficiency | Generally high (>99%) | Generally high (>99%) | Dependent on coupling reagents and peptide sequence. |
| Crude Peptide Purity | Typically 60-85% | Typically 70-90% | The milder conditions of Fmoc-SPPS often result in fewer side products. For a polymyxin analogue synthesized via Fmoc-SPPS incorporating D-Dab, a crude purity of 55.6% was reported, which after purification yielded the final product.[1] |
| Overall Yield | Good | Good to Excellent | For a polymyxin analogue containing D-Dab, a final purified yield of 28.6% was achieved using Fmoc-SPPS.[1] Yield in Boc-SPPS is highly sequence-dependent. |
| Key Side Reaction Risk | Repetitive acid treatment can lead to premature side-chain deprotection or modification of sensitive residues. | Lactam formation: The side-chain amine of Dab can undergo intramolecular cyclization, especially if an inappropriate side-chain protecting group is used. For example, Fmoc-Dab(Mtt)-OH has shown poor coupling efficiency due to rapid lactamization. | The choice of a stable side-chain protecting group like Boc for the γ-amine of D-Dab is crucial in Fmoc-SPPS to prevent side reactions.[2] |
Experimental Protocols
Detailed methodologies for the key steps in both Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis for the incorporation of D-Dab are provided below. These are generalized protocols and may require optimization based on the specific peptide sequence and available equipment.
Boc/Bzl Solid-Phase Peptide Synthesis Protocol for D-Dab Incorporation
This protocol outlines a single cycle for the addition of a Boc-D-Dab(Z)-OH residue on a Merrifield resin.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 1-2 hours.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for a 5-minute pre-wash.
-
Drain and treat with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Neutralize the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM or DMF (2 x 2 minutes).
-
Wash the resin with DCM (3x).
-
-
Coupling of Boc-D-Dab(Z)-OH:
-
Pre-activation: In a separate vessel, dissolve Boc-D-Dab(Z)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitoring: Monitor the reaction progress using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Final Cleavage and Deprotection: After synthesis completion, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid like anhydrous hydrogen fluoride (HF) with scavengers.
Fmoc/tBu Solid-Phase Peptide Synthesis Protocol for D-Dab Incorporation
This protocol outlines a single cycle for the addition of an Fmoc-D-Dab(Boc)-OH residue on a Wang or Rink Amide resin.
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.
-
Drain and treat with 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Coupling of Fmoc-D-Dab(Boc)-OH:
-
Activation and Coupling: In a separate vessel, dissolve Fmoc-D-Dab(Boc)-OH (3 equivalents relative to resin loading) and an activating agent such as HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and immediately add it to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative result indicates complete coupling.
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Final Cleavage and Deprotection: After the full peptide sequence is assembled, the resin is treated with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers, to cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.
Visualization of Synthetic Strategies
The following diagrams illustrate the core workflows of the Boc/Bzl and Fmoc/tBu strategies for peptide synthesis.
Conclusion
The choice between the Boc/Bzl and Fmoc/tBu strategies for incorporating D-Dab depends on several factors, including the overall peptide sequence, the presence of other sensitive functional groups, and available laboratory infrastructure.
The Fmoc/tBu strategy is generally favored for its milder reaction conditions, which often lead to higher crude purity and are more compatible with a wider range of functionalities and automated synthesis platforms. However, careful selection of the side-chain protecting group for D-Dab, such as Boc, is critical to prevent side reactions like lactam formation.
The Boc/Bzl strategy , while requiring harsher acidic conditions and more specialized handling, remains a robust and valuable method, particularly for the synthesis of complex peptides prone to aggregation. Its application in the semi-synthesis of D-Dab-rich polymyxin antibiotics underscores its reliability.
Ultimately, the optimal strategy should be determined on a case-by-case basis, taking into account the specific challenges presented by the target peptide.
References
Protecting the Path: A Comparative Guide to Side-Chain Protection of D-2,4-Diaminobutyric Acid (D-Dab)
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups for trifunctional amino acids is paramount. This is particularly true for non-proteinogenic amino acids like D-2,4-diaminobutyric acid (D-Dab), where the γ-amino group necessitates robust and orthogonal protection to ensure high-fidelity peptide assembly. This guide provides an objective comparison of alternative protecting groups for the D-Dab side chain, supported by performance data and detailed experimental protocols to inform rational design in complex peptide synthesis.
The ideal protecting group for the D-Dab side chain must be stable to the repeated cycles of Nα-deprotection during solid-phase peptide synthesis (SPPS) and be selectively removable under conditions that do not compromise the integrity of the peptide backbone or other protecting groups. The choice of protecting group is intrinsically linked to the overall synthetic strategy, most commonly the Fmoc/tBu or Boc/Bzl approach.
Performance Comparison of D-Dab Side-Chain Protecting Groups
A comparative study on the synthesis of a model hexapeptide (Ac-Tyr-Gly-Gly-Phe-Dab-Arg-NH₂) using various Fmoc-L-Dab derivatives provides valuable insights into the performance of different protecting groups. While this data is for the L-enantiomer, the chemical reactivity and performance are expected to be directly comparable for D-Dab. The study highlights significant differences in crude peptide purity, overall yield, and the prevalence of side reactions.
| Protecting Group | Crude Peptide Purity (%) | Overall Yield (%) | Major Side Product (%) | Key Characteristics |
| Boc | 85 | 75 | 12 (Side-chain acylation) | Acid-labile; removed during final TFA cleavage. Lacks orthogonality for on-resin side-chain modification.[1] |
| Mtt | 78 | 68 | 18 (Premature deprotection) | Highly acid-labile; removable with dilute TFA for orthogonal modification. Prone to premature removal during Fmoc deprotection cycles.[1] |
| Alloc | 90 | 82 | 8 (Incomplete deprotection) | Removed by palladium catalysis, offering excellent orthogonality. Requires specific reagents that may not be desirable in all syntheses.[1] |
| ivDde | Not in direct comparison study | Not in direct comparison study | Not in direct comparison study | Stable to piperidine and TFA; removed by hydrazine. More stable than Dde, which can be prone to migration.[2][3] |
Orthogonal Deprotection Strategies
The selection of a protecting group is primarily dictated by the need for orthogonality with the Nα-protecting group (typically Fmoc). This allows for selective deprotection of the D-Dab side chain for applications such as branched peptide synthesis, cyclization, or the attachment of labels and conjugates.
Experimental Protocols
Detailed methodologies for the incorporation and deprotection of various D-Dab protecting groups are crucial for successful synthesis.
Protocol 1: Incorporation of Fmoc-D-Dab(PG)-OH during Fmoc-SPPS
This protocol describes the general coupling of an Fmoc-protected D-Dab derivative to a resin-bound peptide chain.
Materials:
-
Rink Amide or Wang resin
-
Fmoc-D-Dab(PG)-OH (PG = Boc, Alloc, ivDde, or Mtt) (3 equivalents)
-
HBTU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide grade
-
Dichloromethane (DCM)
-
20% (v/v) piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution, agitate for 5 minutes, and drain. Repeat with fresh piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Dab(PG)-OH and HBTU in DMF. Add DIPEA and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature. Monitor reaction completion using the Kaiser test.
-
Washing: Upon completion, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
Protocol 2: Selective Deprotection of the Alloc Group
This protocol outlines the on-resin removal of the allyloxycarbonyl (Alloc) protecting group.
Materials:
-
Fmoc-peptide-resin containing D-Dab(Alloc)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.25 equivalents)
-
Phenylsilane (PhSiH₃) (10-20 equivalents)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
In a separate flask, dissolve Pd(PPh₃)₄ in anhydrous DCM.
-
Add phenylsilane to the palladium solution.
-
Add the resulting catalyst solution to the resin.
-
Agitate the mixture at room temperature for 3 x 20 minutes, draining and adding fresh catalyst solution each time.[1][4]
-
Wash the resin thoroughly with DCM, a solution of sodium diethyldithiocarbamate in DMF to scavenge residual palladium, followed by DMF and DCM washes.
Protocol 3: Selective Deprotection of the ivDde Group
This protocol describes the on-resin removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group.
Materials:
-
Fmoc-peptide-resin containing D-Dab(ivDde)
-
2-5% (v/v) Hydrazine monohydrate in DMF
Procedure:
-
If the N-terminal Fmoc group is present, it is recommended to first replace it with a Boc group to prevent its cleavage by hydrazine.
-
Swell the peptide-resin in DMF.
-
Treat the resin with the hydrazine/DMF solution. Agitate at room temperature. The reaction is typically complete within 30-60 minutes (2 x 30 min treatments are common).[5]
-
The progress of the deprotection can be monitored by spectrophotometry, as the cleavage by-product absorbs strongly at 290 nm.[3]
-
Wash the resin thoroughly with DMF to remove excess hydrazine and the cleavage by-product.
Protocol 4: Final Cleavage and Boc Group Deprotection
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the tert-butyloxycarbonyl (Boc) group from the D-Dab side chain and other acid-labile protecting groups.
Materials:
-
Dry peptide-resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional agitation for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The choice of a protecting group for the D-Dab side chain is a critical decision in peptide synthesis that significantly influences the overall efficiency and purity of the final product. For linear peptides without the need for on-resin modification, the Boc group remains a viable and economical option. However, for the synthesis of more complex peptides requiring orthogonal chemistries, such as branched or cyclic structures, the Alloc and ivDde groups offer superior performance by allowing for selective side-chain deprotection. While Mtt provides an acid-labile orthogonal option, its propensity for premature removal warrants careful consideration. The selection should be guided by the specific synthetic strategy, the nature of the target peptide, and the potential for side reactions.
References
The Researcher's Guide to Coupling Reagents for Boc-D-Dab(Z)-OH: A Comparative Analysis
For researchers and drug development professionals engaged in peptide synthesis, the efficient and stereochemically pure incorporation of non-standard amino acids is paramount. Boc-D-Dab(Z)-OH, a diaminobutyric acid derivative with orthogonal Boc and Z protecting groups, presents unique challenges due to its structure. The selection of an appropriate coupling reagent is a critical determinant of success, directly influencing reaction yield, purity, and the prevention of side reactions, most notably epimerization. This guide provides an objective, data-supported comparison of common coupling reagents to inform the strategic selection for syntheses involving Boc-D-Dab(Z)-OH.
Performance Comparison of Coupling Reagents
The choice of a coupling reagent often involves a trade-off between reactivity, the cost of the reagent, and the potential for side reactions. For a sensitive substrate like Boc-D-Dab(Z)-OH, minimizing epimerization is a primary concern. The performance of several classes of common coupling reagents is summarized below.
| Coupling Reagent Class | Examples | Relative Speed | Coupling Efficiency/Purity | Risk of Epimerization | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | Moderate-Slow | Moderate-High | Moderate-High | Cost-effective.[1] Formation of insoluble DCU byproduct with DCC can complicate purification in solution-phase synthesis.[2][3] Requires an additive (e.g., HOBt, HOAt, OxymaPure) to suppress racemization.[3][4] EDC is water-soluble, which simplifies byproduct removal.[2][3] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Fast-Very Fast | High-Very High | Low | Highly efficient and widely used.[1][5] HATU is particularly effective for difficult couplings due to the formation of a more reactive OAt-ester, leading to faster reactions and less racemization.[1][3] A potential side reaction is the guanidinylation of the N-terminal amine if the reagent is used in excess.[1][4] COMU offers high efficiency with an improved safety profile as it is not based on potentially explosive HOBt/HOAt.[1][6] |
| Phosphonium Salts | PyBOP, PyAOP | High | High | Low | High efficiency, comparable to aminium salts.[1] They do not cause guanidinylation side reactions, making them suitable for cyclization or when using an excess of reagent is necessary.[1][6] The byproduct, HMPA, from the original BOP reagent is carcinogenic, leading to the development of safer alternatives like PyBOP.[2][4] |
Experimental Protocols
The following are generalized protocols for coupling Boc-D-Dab(Z)-OH in a solid-phase peptide synthesis (SPPS) workflow. It is crucial to optimize conditions for specific peptide sequences.
Protocol 1: Coupling with Carbodiimides (e.g., DIC/OxymaPure)
-
Resin Preparation: Swell the resin-bound free amine in a suitable solvent like DMF or NMP.
-
Activation Solution: In a separate vessel, dissolve Boc-D-Dab(Z)-OH (2-4 equivalents) and an additive like OxymaPure (2-4 equivalents) in DMF.
-
Activation: Add the carbodiimide coupling agent, such as DIC (2-4 equivalents), to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[1] A negative result (yellow beads) indicates a complete reaction.
-
Washing: After a complete reaction, thoroughly wash the resin with DMF, followed by DCM, and then DMF again to remove excess reagents and byproducts.
Protocol 2: Coupling with Aminium/Uronium Salts (e.g., HATU)
-
Resin Preparation: Swell the resin-bound free amine in DMF or NMP.
-
Coupling Cocktail: In a separate vessel, dissolve Boc-D-Dab(Z)-OH (2-4 equivalents), the aminium/uronium salt like HATU (1.9-3.9 equivalents), and a non-nucleophilic base such as DIPEA or 2,4,6-collidine (4-8 equivalents) in DMF.
-
Coupling: Immediately add the freshly prepared coupling cocktail to the resin. Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[1]
-
Washing: Once the reaction is complete, wash the resin extensively with DMF, DCM, and DMF.
Protocol 3: Coupling with Phosphonium Salts (e.g., PyBOP)
-
Resin Preparation: Swell the resin-bound free amine in DMF or NMP.
-
Coupling Cocktail: Prepare a solution of Boc-D-Dab(Z)-OH (2-4 equivalents), the phosphonium salt like PyBOP (2-4 equivalents), and a base such as DIPEA or NMM (4-8 equivalents) in DMF.
-
Coupling: Add the coupling cocktail to the resin and agitate at room temperature for 30-90 minutes.
-
Monitoring: Use the Kaiser test to monitor the reaction progress.[1]
-
Washing: After a negative Kaiser test, wash the resin with DMF, DCM, and DMF to prepare for the next synthesis step.
Visualizing the Process
To better understand the workflows and potential pitfalls, the following diagrams illustrate the general peptide coupling process and the mechanism of epimerization.
Caption: General workflow for a solid-phase peptide coupling reaction.
Caption: Mechanism of epimerization via oxazolone formation during peptide coupling.
Conclusion
The selection of a coupling reagent for the incorporation of Boc-D-Dab(Z)-OH is a critical step that requires careful consideration of the desired reaction kinetics and the potential for side reactions. For rapid and efficient couplings with a low risk of epimerization, modern onium salts such as HATU and COMU are highly recommended, despite their higher cost.[1][4] Phosphonium salts like PyBOP offer a comparable level of performance, with the added benefit of avoiding guanidinylation side reactions.[1] While traditional carbodiimides are a cost-effective option, they necessitate the use of additives and careful reaction monitoring to minimize the risk of epimerization.[3][4] Ultimately, the optimal choice will depend on the specific requirements of the peptide sequence, the scale of the synthesis, and budgetary constraints. It is always advisable to perform a small-scale test coupling to optimize conditions for a specific peptide sequence.[5]
References
A Comparative Guide to the Validation of Peptides Containing D-Dab(Z)
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-standard amino acids, such as D-2,4-diaminobutanoic acid with a benzyloxycarbonyl protecting group (D-Dab(Z)), into peptide sequences offers unique advantages in drug design, including enhanced proteolytic stability and conformational constraint. However, the presence of this unnatural residue necessitates a rigorous and multi-faceted validation approach to ensure the identity, purity, and stereochemical integrity of the synthesized peptide. This guide provides an objective comparison of key analytical techniques for the comprehensive validation of a peptide containing D-Dab(Z), complete with supporting data expectations and detailed experimental protocols.
Core Analytical Techniques: A Comparative Overview
The validation of a peptide containing D-Dab(Z) relies on a suite of orthogonal analytical methods, each providing distinct and complementary information. The primary techniques include Mass Spectrometry (MS) for molecular weight confirmation and sequence verification, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation, Chiral High-Performance Liquid Chromatography (Chiral HPLC) for stereochemical purity assessment, and Edman Degradation for N-terminal sequence confirmation.
| Analytical Technique | Primary Application for D-Dab(Z) Peptide Validation | Information Provided | Key Strengths | Limitations |
| Mass Spectrometry (MS) | - Molecular weight determination- Amino acid sequence verification- Identification of impurities and side-products | - Precise mass of the peptide- Fragmentation pattern confirming the sequence and the presence of D-Dab(Z)- Detection of deletion or insertion sequences | - High sensitivity- Provides definitive molecular weight- Can identify and locate modifications | - Does not typically differentiate between D- and L-isomers- Fragmentation of non-standard residues can be complex |
| NMR Spectroscopy | - Confirmation of the D-Dab(Z) incorporation- Verification of the Z-group integrity- Elucidation of 3D structure and conformation | - Chemical shifts and coupling constants characteristic of D-Dab(Z) protons- Presence of signals corresponding to the benzyloxycarbonyl (Z) group- Through-space correlations (NOEs) for conformational analysis | - Provides detailed atomic-level structural information- Non-destructive- Can confirm the presence of protecting groups | - Lower sensitivity compared to MS- Complex spectra for larger peptides- Requires higher sample concentrations |
| Chiral HPLC | - Determination of enantiomeric purity- Separation of the D-Dab(Z) peptide from its L-Dab(Z) diastereomer | - Retention times for the D- and potential L-diastereomers- Quantitation of the enantiomeric excess (%ee) | - Definitive method for assessing stereochemical purity- High resolution and sensitivity | - Requires a chiral stationary phase- Method development can be time-consuming- Does not provide sequence information |
| Edman Degradation | - N-terminal sequence determination | - Stepwise identification of N-terminal amino acids | - Unambiguous N-terminal sequence confirmation | - Requires a free N-terminus; not directly applicable if D-Dab(Z) is at the N-terminus without a deprotection step- May not efficiently identify modified amino acids |
Experimental Protocols and Data Presentation
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and sequence of the D-Dab(Z)-containing peptide.
Experimental Protocol:
-
Sample Preparation: The peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid, to a concentration of approximately 10 pmol/µL.
-
Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is used.
-
MS1 Analysis: The instrument is operated in full scan mode to determine the mass-to-charge ratio (m/z) of the intact peptide. The observed molecular weight is compared to the theoretical molecular weight.
-
MS/MS Analysis (Tandem MS): The parent ion corresponding to the peptide is isolated and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions are analyzed to confirm the amino acid sequence. The fragmentation of the D-Dab residue is of particular interest to confirm its presence.
Expected Data and Interpretation:
| Parameter | Expected Result for a D-Dab(Z)-containing Peptide | Interpretation |
| Theoretical Molecular Weight | Calculated based on the peptide sequence, including the D-Dab(Z) residue. | Provides the expected mass for comparison. |
| Observed Molecular Weight (MS1) | A peak in the mass spectrum corresponding to the theoretical molecular weight (within a specified mass accuracy, e.g., <5 ppm). | Confirms the correct synthesis of the full-length peptide. |
| MS/MS Fragmentation Pattern | A series of b- and y-ions that are consistent with the expected peptide sequence. Specific fragmentation patterns related to the D-Dab(Z) residue, such as neutral losses of the benzyloxycarbonyl group, should be observed. | Verifies the amino acid sequence and the presence and location of the D-Dab(Z) residue. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the incorporation and structural integrity of the D-Dab(Z) residue.
Experimental Protocol:
-
Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., DMSO-d6 or D2O) to a concentration of 1-5 mM.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.
-
1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to observe the overall proton signals of the peptide.
-
2D NMR (COSY, TOCSY, HSQC): Two-dimensional correlation experiments are performed to assign the proton and carbon signals of the individual amino acid residues, including those of D-Dab(Z).
-
NOESY/ROESY: These experiments are used to identify through-space correlations between protons, which can provide information about the peptide's conformation.
Expected Data and Interpretation:
| NMR Experiment | Expected Result for a D-Dab(Z)-containing Peptide | Interpretation |
| 1D ¹H NMR | Characteristic signals for the aromatic protons of the benzyloxycarbonyl (Z) group (typically in the 7.2-7.4 ppm range) and the methylene protons of the benzyl group (around 5.1 ppm). | Confirms the presence of the Z protecting group. |
| 2D COSY/TOCSY | A distinct spin system for the D-Dab residue, allowing for the assignment of its α, β, and γ protons. | Confirms the presence of the diaminobutanoic acid backbone. |
| 2D HSQC | Correlation peaks between the protons and their directly attached carbons, further confirming the assignments for the D-Dab(Z) residue. | Provides unambiguous assignment of the D-Dab(Z) signals. |
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Objective: To determine the enantiomeric purity of the D-Dab(Z)-containing peptide.
Experimental Protocol:
-
Sample Preparation: The peptide is dissolved in the mobile phase to a concentration of approximately 1 mg/mL. A sample of the corresponding L-Dab(Z) diastereomer is also prepared as a reference standard if available.
-
Instrumentation: An HPLC system equipped with a chiral stationary phase (CSP) column (e.g., a cyclodextrin-based or Pirkle-type column).
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or trifluoroacetic acid). The exact composition is optimized for the specific column and peptide.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the peptide absorbs (e.g., 214 nm or 280 nm).
-
-
Analysis: The retention times of the D-Dab(Z) peptide and any potential L-Dab(Z) diastereomeric impurity are determined. The peak areas are used to calculate the enantiomeric excess.
Expected Data and Interpretation:
| Parameter | Expected Result for a D-Dab(Z)-containing Peptide | Interpretation |
| Chromatogram | A major peak corresponding to the D-Dab(Z) peptide. A small or non-existent peak at the retention time of the L-Dab(Z) diastereomer. | Demonstrates the enantiomeric purity of the synthesized peptide. |
| Enantiomeric Excess (%ee) | >99% | Confirms that the synthesis and purification processes have not introduced significant racemization. |
Edman Degradation
Objective: To provide an orthogonal method for N-terminal sequence confirmation.
Experimental Protocol:
-
Sample Preparation: The peptide is loaded onto a sequencing membrane. If the D-Dab(Z) is at the N-terminus, a deprotection step to remove the Z-group is required prior to sequencing. This can be achieved by catalytic transfer hydrogenation.[1]
-
Instrumentation: An automated protein/peptide sequencer.
-
Sequencing Cycles: The sequencer performs automated cycles of phenylisothiocyanate (PITC) coupling to the N-terminal amino group, followed by cleavage of the derivatized amino acid.
-
PTH-Amino Acid Analysis: The cleaved phenylthiohydantoin (PTH)-amino acid derivative from each cycle is identified by HPLC by comparing its retention time to known standards.
Expected Data and Interpretation:
| Sequencing Cycle | Expected PTH-Amino Acid | Interpretation |
| Cycle 1 | The PTH derivative of the N-terminal amino acid. | Confirms the identity of the first amino acid in the sequence. |
| Cycle 2 | The PTH derivative of the second amino acid. | Continues the sequence confirmation. |
| ...Cycle n | The PTH derivative of the nth amino acid. | Provides the N-terminal sequence of the peptide. |
Note: Edman degradation will stop or provide an unidentifiable result at the D-Dab(Z) position if the side chain interferes with the chemistry or if the PTH-D-Dab(Z) derivative is not a standard.[2]
Workflow and Pathway Diagrams
Caption: Overall workflow for the validation of a peptide containing D-Dab(Z).
Caption: Logical pathway for Mass Spectrometry analysis.
Caption: Experimental workflow for Chiral HPLC analysis.
References
A Comparative Guide to Amine Salts for Amino Acid Protection and Purification
For researchers, scientists, and drug development professionals, the selection of an appropriate counterion for the salt formation of N-protected amino acids is a critical step in ensuring stability, ease of handling, and high purity of the final product. Dicyclohexylammonium (DCHA) salts are widely utilized for this purpose, but other amine salts, such as cyclohexylammonium (CHA) and diethylammonium (DEA), also present viable alternatives. This guide provides an objective comparison of these amine salts, supported by experimental data and detailed protocols to aid in the selection of the most suitable salt for a given application.
The formation of amine salts of N-protected amino acids is a common strategy to convert oily or difficult-to-handle compounds into stable, crystalline solids. This facilitates purification by recrystallization, improves storage stability, and simplifies handling during subsequent synthetic steps. The choice of the amine counterion can significantly influence the physicochemical properties of the resulting salt, including its crystallinity, melting point, solubility, and the yield of the purified amino acid.
Performance Comparison: DCHA vs. CHA vs. DEA Salts
The selection of an amine for salt formation is often a balance between achieving good crystallinity for ease of purification and ensuring the salt can be readily cleaved to regenerate the free N-protected amino acid. Below is a summary of available data comparing the performance of DCHA, CHA, and DEA salts for various N-tert-butyloxycarbonyl (Boc)-protected amino acids.
Data Presentation
Table 1: Comparison of Melting Points of Boc-Amino Acid Amine Salts (°C)
| Amino Acid Derivative | DCHA Salt | CHA Salt | DEA Salt | Free Acid |
| Boc-L-Alanine | 148-150 | 135-137 | Data not available | 79-83 |
| Boc-L-Leucine | 133-139[1] | 118-120 | Data not available | 85-90 |
| Boc-L-Phenylalanine | 173-180 (N-Me)[2] | 155-157 | Data not available | 85-87[3] |
| Boc-L-Valine | 145-147 | 138-140 | Data not available | 77-80[4] |
| Boc-Glycine | 168-170 | 151-153 | Data not available | 86-89 |
| Boc-4,5-dehydro-L-leucine | 144-148[5] | Data not available | Data not available | Data not available |
| Boc-D-2-cyclohexylglycine | 122-126[6] | Data not available | Data not available | Data not available |
| Boc-β-(2-furyl)-L-alanine | 198-201[7] | Data not available | Data not available | Data not available |
| Boc-3-styryl-L-alanine | 103-106[8] | Data not available | Data not available | Data not available |
| Boc-L-cyclopentylglycine | 153-156[9] | Data not available | Data not available | Data not available |
| Boc-3,4-difluoro-L-phenylalanine | 192-198[10] | Data not available | Data not available | Data not available |
| Boc-4-tert-butyl-L-phenylalanine | 142-144[11] | Data not available | Data not available | Data not available |
Note: Data for CHA and DEA salts is limited in publicly available literature, highlighting the prevalence of DCHA salts in research and commercial products.
Table 2: Qualitative Solubility and Yield Comparison
| Property | DCHA Salt | CHA Salt | DEA Salt |
| Solubility in non-polar organic solvents (e.g., ether, hexane) | Generally low, facilitating precipitation. | Generally low, facilitating precipitation. | Expected to have higher solubility due to smaller, less rigid counterion. |
| Solubility in polar aprotic solvents (e.g., ethyl acetate, DCM) | Varies, often soluble with heating. | Varies, likely more soluble than DCHA salts. | Expected to be more soluble than DCHA and CHA salts. |
| Typical Purification Yield | High, due to excellent crystallinity and ease of isolation. | Good, though may be slightly lower than DCHA if crystallinity is lower. | Variable, may be lower if the salt is more soluble or less crystalline, making isolation more difficult. |
Experimental Protocols
Detailed methodologies for the preparation and subsequent cleavage of amine salts are crucial for reproducible results. The following protocols provide a general framework for the synthesis of DCHA, CHA, and DEA salts of N-protected amino acids.
Preparation of Amine Salts of N-Protected Amino Acids
A general procedure for the formation of these salts involves the reaction of the N-protected amino acid with the corresponding amine in a suitable organic solvent.
Workflow for Amine Salt Formation
Caption: General workflow for the preparation of amine salts of N-protected amino acids.
1. Preparation of Dicyclohexylammonium (DCHA) Salt:
-
Dissolve the crude N-protected amino acid (1 equivalent) in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Slowly add one equivalent of dicyclohexylamine (DCHA) to the solution with stirring.[12]
-
Continue stirring at room temperature. The DCHA salt will typically precipitate out of the solution. The time required for precipitation can vary.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected salt with a small amount of cold solvent (the same solvent used for the reaction) to remove impurities.
-
Dry the crystalline DCHA salt under vacuum to a constant weight. The salt can be further purified by recrystallization if necessary.
2. Preparation of Cyclohexylammonium (CHA) Salt:
-
The protocol is analogous to the DCHA salt preparation. Dissolve the N-protected amino acid (1 equivalent) in a suitable solvent (e.g., diethyl ether, ethyl acetate).
-
Add one equivalent of cyclohexylamine (CHA) dropwise while stirring.
-
Allow the mixture to stir at room temperature to facilitate salt formation and precipitation.
-
Isolate the solid salt by filtration, wash with cold solvent, and dry under vacuum.
3. Preparation of Diethylammonium (DEA) Salt:
-
Follow the same general procedure as for DCHA and CHA salts. Dissolve the N-protected amino acid (1 equivalent) in an appropriate solvent.
-
Add one equivalent of diethylamine (DEA) to the solution.
-
Due to the potentially higher solubility of DEA salts, precipitation might require cooling the reaction mixture or using a solvent system in which the salt is less soluble.
-
Isolate the product by filtration, wash with cold solvent, and dry thoroughly.
Liberation of the Free N-Protected Amino Acid from the Amine Salt
To use the purified N-protected amino acid in subsequent reactions, the amine must be removed. This is typically achieved by an acid wash.
Workflow for Liberation of Free Acid
Caption: General workflow for regenerating the free N-protected amino acid from its amine salt.
General Protocol for Free Acid Liberation:
-
Suspend the amine salt in a water-immiscible organic solvent like ethyl acetate.
-
Wash the organic suspension with an aqueous acid solution, such as 10% citric acid or dilute hydrochloric acid. This protonates the amine, making it water-soluble and partitioning it into the aqueous layer.
-
Separate the organic layer containing the N-protected amino acid.
-
Wash the organic layer with water and then with brine to remove any residual acid and amine salt.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified N-protected amino acid, which may be a solid or an oil.
Conclusion
The choice between DCHA, CHA, and DEA salts for the protection and purification of N-protected amino acids depends on the specific properties of the amino acid derivative and the desired outcome. DCHA salts are the most widely documented and often provide excellent crystallinity, leading to high purification yields. They are a reliable first choice for many applications. CHA salts offer a similar, albeit slightly less bulky, alternative that may be advantageous in some cases. DEA salts, with their smaller and more flexible counterion, are likely to be more soluble in organic solvents, which could be a disadvantage for purification by precipitation but may be useful in other contexts.
The provided protocols offer a starting point for the preparation and cleavage of these salts. Researchers are encouraged to optimize solvent systems and reaction conditions for each specific N-protected amino acid to achieve the best results. The data and workflows presented in this guide aim to provide a solid foundation for making an informed decision on the most appropriate amine salt for your research needs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-L-phenylalanine | CAS#:13734-34-4 | Chemsrc [chemsrc.com]
- 4. N-Boc-L-valine | 13734-41-3 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. peptide.com [peptide.com]
A Head-to-Head Battle in Peptide Synthesis: Cost-Benefit Analysis of Boc-D-Dab(Z)-OH.DCHA
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision in the synthesis of peptides. This guide provides a comprehensive cost-benefit analysis of using Nα-Boc-Nγ-Z-D-α,γ-diaminobutyric acid dicyclohexylammonium salt (Boc-D-Dab(Z)-OH.DCHA) in peptide synthesis. We present a detailed comparison with its common alternatives, Nα-Boc-Nε-Z-D-lysine (Boc-D-Lys(Z)-OH) and Nα-Boc-Nδ-Z-D-ornithine (Boc-D-Orn(Z)-OH), supported by available data on performance and potential side reactions.
Introduction to Diamino Acid Building Blocks
This compound is a protected derivative of D-diaminobutyric acid (Dab), a non-proteinogenic amino acid containing a side chain with a primary amine. This functional group makes it a valuable tool for introducing branching, cyclization, or for the attachment of various moieties to a peptide backbone. Its structural homologues, Lysine (Lys) and Ornithine (Orn), offer longer side chains and are frequently employed for similar purposes. The choice between these building blocks often hinges on a delicate balance of cost, synthetic efficiency, and the desired structural outcome of the final peptide.
Performance Comparison: A Data-Driven Overview
While direct, head-to-head comparative studies under identical conditions are limited in publicly available literature, we can compile and analyze available data to provide a useful comparison of these key building blocks.
Table 1: Quantitative Performance and Cost Comparison
| Parameter | This compound | Boc-D-Lys(Z)-OH | Boc-D-Orn(Z)-OH |
| Purity (Typical) | ≥97%[1] | ≥98% | ≥98.0% (TLC)[2] |
| Price (USD/gram) | ~$47.60 (for 5g)[3] | ~$32 - $47.50[4][5] | ~$120.57[6] |
| Molecular Weight | 533.70 g/mol [7] | 380.45 g/mol | 366.41 g/mol [2][6] |
Note: Prices are approximate and can vary significantly between suppliers and purchase volumes. Purity levels are as stated by suppliers.
Key Considerations in Synthesis
Coupling Efficiency and Yield
The coupling efficiency of these amino acid derivatives in solid-phase peptide synthesis (SPPS) is generally high, provided that appropriate coupling reagents and optimized protocols are used. However, the shorter side chain of Dab can, in some cases, lead to slightly different steric environments that may influence coupling kinetics compared to Lys and Orn. While specific yield comparisons are scarce, successful incorporation of all three amino acids into peptide chains has been widely reported.
Side Reactions: The Challenge of Lactam Formation
A primary concern when using di-amino acids like Dab, Orn, and to a lesser extent Lys, is the potential for intramolecular cyclization to form a lactam ring. This side reaction is particularly relevant for Dab due to the favorability of forming a five-membered ring (a γ-lactam).
dot
Caption: Intramolecular lactam formation pathway with Dab.
This side reaction can be minimized by:
-
Careful selection of coupling reagents: Using milder activation methods can reduce the propensity for cyclization.
-
Optimization of reaction conditions: Controlling temperature and reaction time is crucial.
-
Orthogonal protection strategy: Employing a different protecting group on the side chain amine that is stable during the main peptide synthesis and can be removed under specific conditions.[8]
Experimental Protocols
While specific protocols for each amino acid will vary depending on the peptide sequence and synthesis strategy, a general protocol for the incorporation of a Boc-protected amino acid in solid-phase peptide synthesis (SPPS) is outlined below.
General Boc-SPPS Coupling Protocol
-
Resin Swelling: The solid support resin is swollen in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Boc Deprotection: The N-terminal Boc protecting group of the resin-bound peptide is removed using a solution of trifluoroacetic acid (TFA) in DCM.
-
Neutralization: The resulting trifluoroacetate salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to liberate the free amine.
-
Amino Acid Activation: In a separate vessel, the Boc-protected amino acid (e.g., this compound, Boc-D-Lys(Z)-OH, or Boc-D-Orn(Z)-OH) is pre-activated with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA or HOBt) in DMF.
-
Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated until the coupling reaction is complete, as monitored by a colorimetric test (e.g., Kaiser test).
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
This cycle is repeated for each amino acid in the desired peptide sequence.
dot
Caption: General workflow for Boc-SPPS.
Cost-Benefit Analysis
This compound
-
Benefits: Offers a shorter side chain, which can be advantageous for specific structural requirements in peptide design. The cost is intermediate compared to its longer-chain homologues.
-
Drawbacks: Higher propensity for γ-lactam formation compared to Lys and Orn, which may require more careful optimization of synthesis conditions.
Boc-D-Lys(Z)-OH
-
Benefits: Generally the most cost-effective option of the three. The longer, more flexible side chain is well-established for a wide range of applications.
-
Drawbacks: The longer side chain may not be ideal for all structural constraints.
Boc-D-Orn(Z)-OH
-
Benefits: Provides an intermediate side-chain length between Dab and Lys, offering a different spatial arrangement for attached moieties.
-
Drawbacks: Significantly higher cost compared to both this compound and Boc-D-Lys(Z)-OH.
dot
Caption: Decision logic for selecting a diamino acid.
Conclusion
The choice between this compound, Boc-D-Lys(Z)-OH, and Boc-D-Orn(Z)-OH is a multi-faceted decision that requires careful consideration of the specific research goals and budgetary constraints. For routine applications where a longer, flexible side chain is acceptable and cost is a primary driver, Boc-D-Lys(Z)-OH is often the preferred choice. This compound presents a valuable option when a shorter side chain is structurally necessary, though its use may necessitate more rigorous optimization to mitigate the risk of lactam formation. Boc-D-Orn(Z)-OH, while the most expensive, offers a unique intermediate side-chain length that may be ideal for specific applications where the spatial positioning of a modification is critical. Ultimately, a thorough evaluation of the synthetic strategy and the desired properties of the final peptide will guide the most appropriate selection.
References
- 1. peptide.com [peptide.com]
- 2. rsc.org [rsc.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
A Head-to-Head Comparison: Boc-D-Dab(Z)-OH.DCHA in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of peptide synthesis, the selection of appropriate building blocks is a critical determinant of success. This guide provides a comprehensive literature review of the applications of Boc-D-Dab(Z)-OH.DCHA, a protected form of the non-proteinogenic amino acid D-2,4-diaminobutyric acid (D-Dab). We will objectively compare its performance with alternative protected D-Dab derivatives, supported by available experimental data, and provide detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS).
D-2,4-diaminobutyric acid is a valuable component in the design of peptide-based therapeutics and research tools. Its unique structural features, including a chiral center and a side chain with a primary amine, allow for the introduction of positive charges, branching, and cyclization, which can enhance biological activity and stability. The effective incorporation of D-Dab into a peptide sequence hinges on the appropriate choice of protecting groups for its α-amino and side-chain amino functionalities. This compound represents a classic choice within the tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy.
Performance Comparison: Boc vs. Fmoc Strategies for D-Dab Incorporation
The two dominant strategies in SPPS are based on the acid-labile Boc group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection. The choice between these strategies impacts reaction conditions, potential side reactions, and overall synthesis efficiency.
A study comparing various side-chain protected Fmoc-L-Dab derivatives in the synthesis of a model hexapeptide provides valuable insights into potential challenges and outcomes.[1] The data from this study highlights that the choice of the side-chain protecting group significantly impacts the crude peptide purity and overall yield.
| Side-Chain Protecting Group Strategy | Crude Peptide Purity (%)[1] | Overall Yield (%)[1] | Major Side Products (%)[1] |
| Fmoc-L-Dab(Me,Ns)-OH | 92 | 85 | <1 (Unidentified) |
| Fmoc-L-Dab(Boc)-OH | 85 | 78 | 3 (Acylation of Dab side chain) |
| Fmoc-L-Dab(Mtt)-OH | 82 | 75 | 5 (Premature Mtt deprotection) |
| Fmoc-L-Dab(Alloc)-OH | 88 | 80 | 2 (Incomplete deprotection) |
Table 1: Comparison of Crude Peptide Purity and Yield for a Model Hexapeptide Synthesized with Different Fmoc-L-Dab Derivatives.
This data suggests that while the Fmoc-L-Dab(Boc)-OH derivative is effective, it can be prone to side-chain acylation.[1] This is a known challenge with Boc protection on side chains when the α-amino group is protected with Fmoc, as the side-chain Boc group can be partially removed during the repetitive piperidine treatments for Fmoc deprotection, leading to undesired branching.
The Boc strategy, utilizing this compound, offers a different orthogonal protection scheme. Here, the α-Boc group is removed with acid (e.g., trifluoroacetic acid, TFA), while the side-chain benzyloxycarbonyl (Z) group is typically removed under harsher conditions like strong acid (e.g., HF) or catalytic hydrogenation. This orthogonality can prevent side-chain acylation during chain elongation. However, the repeated acid treatments in the Boc strategy can lead to the degradation of sensitive residues in the peptide chain.
Key Considerations:
-
Boc Strategy (using this compound):
-
Advantages: Robust side-chain protection with the Z group, potentially reducing side-chain acylation during synthesis.
-
Disadvantages: Requires strong acid for α-Boc deprotection, which can be harsh on the peptide and resin. Final cleavage of the Z group requires strong acids or hydrogenation, which may not be compatible with all peptide sequences.
-
-
Fmoc Strategy (using Fmoc-D-Dab(Boc)-OH):
-
Advantages: Milder deprotection conditions (piperidine) for the α-Fmoc group, which is generally better tolerated by sensitive peptide sequences. The side-chain Boc group can be removed simultaneously with the final TFA cleavage from the resin.[2]
-
Disadvantages: Potential for side-chain acylation due to the partial lability of the Boc group to piperidine.
-
Experimental Protocols
Below is a generalized experimental protocol for the incorporation of a D-Dab residue using a Boc-based strategy, which can be adapted for this compound. This is followed by a workflow for the more common Fmoc-based synthesis of a Dab-containing peptide.
Boc-SPPS Protocol for Incorporation of Boc-D-Dab(Z)-OH
This protocol outlines the manual Boc-SPPS process for incorporating a Boc-D-Dab(Z)-OH residue into a peptide chain on a suitable resin (e.g., PAM or MBHA resin).
1. Resin Preparation and Swelling:
-
Swell the resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel with a sintered glass frit.[3]
2. Boc Deprotection:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, then drain.[3]
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[3]
-
Drain the TFA solution and wash the resin thoroughly with DCM, isopropanol, and then DCM again.[3]
3. Neutralization:
-
Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5-10 minutes.[3]
-
Repeat the neutralization step and then wash the resin with DCM.[3]
4. Coupling of Boc-D-Dab(Z)-OH:
-
In a separate vessel, pre-activate this compound by converting it to the free acid and then reacting with a coupling agent such as HBTU/HOBt in the presence of DIEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.
-
Once coupling is complete, drain the reaction solution and wash the resin with DMF and DCM.
5. Peptide Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the sequence.
6. Final Cleavage and Deprotection:
-
For the final cleavage of the peptide from the resin and removal of the Z group, a strong acid cocktail such as HF with appropriate scavengers is typically used. Alternatively, for peptides without other sensitive groups, catalytic hydrogenation can be employed to remove the Z group.
Experimental Workflow for Boc-SPPS
A generalized workflow for the incorporation of Boc-D-Dab(Z)-OH in Boc-SPPS.
Biological Significance and Signaling Pathways of D-Dab Containing Peptides
The incorporation of D-amino acids, such as D-Dab, into peptides is a key strategy to enhance their therapeutic potential. D-amino acids confer resistance to enzymatic degradation by proteases, which typically recognize only L-amino acids.[4][5] This increased stability leads to a longer in vivo half-life, a crucial attribute for drug candidates.[6][7]
While specific signaling pathways directly modulated by D-Dab-containing peptides are not extensively characterized as a distinct class, their biological activities are often tied to the overall structure and charge of the peptide. Peptides from protein digestion can stimulate cholecystokinin (CCK) secretion through the activation of the calcium-sensing receptor (CaSR) or GPR93, leading to an increase in intracellular calcium.[8] The positive charge contributed by the D-Dab side chain can be critical for interactions with negatively charged cell membranes or specific receptor domains, a common mechanism for antimicrobial peptides and cell-penetrating peptides.
For instance, polymyxins, a class of antibiotics rich in diaminobutyric acid, exert their antimicrobial effect by binding to the lipid A component of lipopolysaccharides (LPS) on the outer membrane of Gram-negative bacteria, disrupting membrane integrity.[9] This interaction is primarily electrostatic, driven by the positively charged Dab residues.
The development of D-amino acid-containing peptides is a promising strategy in drug discovery, with applications ranging from antimicrobial agents to therapeutics for neurodegenerative diseases and cancer.[6][10] The enhanced stability and potential for unique receptor interactions make D-Dab a valuable building block for designing novel peptide-based drugs.
Signaling Pathway Involvement
Potential mechanisms of action for D-Dab containing peptides in biological systems.
Conclusion
This compound remains a relevant building block for the synthesis of D-Dab-containing peptides, particularly within the Boc-SPPS framework. Its robust side-chain protection can be advantageous in preventing side-chain modifications during synthesis. However, the harsher conditions required for the Boc strategy must be considered, especially for sensitive peptide sequences.
The alternative, Fmoc-D-Dab(Boc)-OH, offers the benefits of the milder Fmoc-SPPS chemistry, which is often preferred for its compatibility with a wider range of functionalities and its amenability to automated synthesis. The potential for side-chain acylation with this derivative necessitates careful monitoring and optimization of synthesis conditions.
The choice between this compound and an Fmoc-protected alternative will ultimately depend on the specific requirements of the target peptide, including its sequence, length, and the presence of other sensitive functional groups, as well as the synthetic strategy and resources available to the researcher. The incorporation of D-Dab continues to be a powerful tool in drug discovery, and a thorough understanding of the available synthetic methodologies is crucial for the successful development of novel peptide therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. D-Peptides as Recognition Molecules and Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Boc-D-Dab(Z)-OH.DCHA: A Comprehensive Guide
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Boc-D-Dab(Z)-OH.DCHA, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with appropriate care. This compound is a stable, solid substance, but like all laboratory chemicals, it requires respectful handling in a well-ventilated area.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Use chemical-impermeable gloves.
-
Body Protection: A lab coat or other protective clothing is recommended.
-
Respiratory Protection: In case of dust formation, use a suitable respirator.
Quantitative Data for Components
| Parameter | Value | Source |
| Dicyclohexylamine (DCHA) | ||
| Aqueous Solubility | 800 mg/L (calculated) | [1] |
| Partition Coefficient (log Kow) | 2.724 (25°C) | [1] |
| Vapor Pressure | 0.02 mmHg (3 Pa) (25°C) | [1] |
| Oral NOAEL (rats) | 20 mg/kg/day | [1] |
NOAEL: No-Observed-Adverse-Effect Level
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through controlled incineration at a licensed chemical waste disposal facility.[1] Adherence to local, state, and federal regulations is mandatory.
Experimental Protocol for Waste Neutralization (Hypothetical): Note: The primary and recommended disposal method is incineration. The following is a generalized example of a neutralization process for acidic or basic compounds and should be adapted and validated by qualified personnel for this specific substance.
-
Preparation: In a designated fume hood, prepare a diluted solution of a suitable neutralizing agent (e.g., a weak acid or base, depending on the specific waste stream's pH, which should be determined).
-
Dissolution: Slowly dissolve the this compound waste in an appropriate solvent system.
-
Neutralization: Gradually add the neutralizing agent to the dissolved waste while monitoring the pH. The target pH should be near neutral (pH 7).
-
Precipitation and Filtration: If a precipitate forms upon neutralization, separate the solid from the liquid via vacuum filtration.
-
Waste Segregation: The filtered solid and the liquid filtrate must be collected in separate, clearly labeled hazardous waste containers.
-
Final Disposal: Both the solid and liquid waste streams must be disposed of through a licensed chemical waste contractor.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further spread of the material. Avoid dust formation.
-
Collect: Carefully sweep or scoop up the spilled solid material into a suitable container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Environmental Precautions: It is crucial to prevent the entry of this compound into sewer systems or waterways.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship.
References
Essential Safety and Operational Guidance for Handling Boc-D-Dab(Z)-OH.DCHA
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical reagents such as Boc-D-Dab(Z)-OH.DCHA. Due to the limited availability of specific hazard data for this compound, a cautious approach based on general best practices for handling potentially hazardous powdered chemicals is essential. Adherence to the following procedural guidance will minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive Safety Data Sheet (SDS) with detailed toxicological data for this compound is not consistently available across suppliers, some sources indicate potential hazards. One supplier has associated the compound with GHS pictograms GHS07 (indicating harmful) and GHS09 (hazardous to the aquatic environment). Given this, and the powdered nature of the compound which poses an aerosolization risk, the following personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 4 mil thickness).[1] | To prevent skin contact with the chemical. Disposable gloves should be changed immediately if contaminated.[1] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1][2] | To protect eyes from dust particles and potential splashes. |
| Face Protection | Face shield (in addition to goggles).[1][2][3] | Recommended when there is a significant splash hazard, such as when handling larger quantities or preparing solutions.[2] |
| Skin and Body Protection | A standard laboratory coat should be worn at all times.[1][2] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter. | Recommended if handling the powder outside of a certified chemical fume hood or if dust generation is likely.[1] |
Operational Plan: Safe Handling Protocol
Proper handling procedures are critical to minimize exposure and prevent contamination. All operations involving the handling of this compound powder should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4]
Experimental Protocol: Weighing and Transferring the Compound
-
Preparation: Before handling the compound, ensure all necessary equipment, including spatulas, weigh boats, and the receiving vessel, are gathered and placed inside the chemical fume hood.[1]
-
Donning PPE: Put on all required personal protective equipment as detailed in Table 1.
-
Weighing: Carefully weigh the desired amount of this compound using a tared weigh boat. Perform this task gently to avoid creating dust.
-
Transfer: Transfer the weighed powder to the reaction vessel. If any spillage occurs, it should be immediately cleaned up following the disposal plan.
-
Post-Handling: After the transfer is complete, properly dispose of all contaminated disposable items. Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, and finally eye and face protection).[1] Wash hands thoroughly after removing gloves.[5]
Disposal Plan: Chemical Waste Management
The proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, are to be considered hazardous waste.[1] These items must be collected in a designated, clearly labeled hazardous waste container.[1]
Unused Chemical: Unused or unwanted this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. The chemical should be kept in a suitable, closed container for disposal.[4]
Spill Cleanup: In the event of a spill, avoid dust formation.[6] The spilled material should be carefully collected and placed in a suitable container for disposal.[7]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. echemi.com [echemi.com]
- 5. Laboratory Safety guidelines and Personal protection equipment (PPE) | Safety | Tel Aviv University [en-med.m.tau.ac.il]
- 6. echemi.com [echemi.com]
- 7. peptide.com [peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
